2''-O-Galloylmyricitrin
Description
Properties
IUPAC Name |
[(2S,3R,4R,5R,6S)-2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O16/c1-8-19(35)23(39)26(43-27(40)10-4-15(33)21(37)16(34)5-10)28(41-8)44-25-22(38)18-12(30)6-11(29)7-17(18)42-24(25)9-2-13(31)20(36)14(32)3-9/h2-8,19,23,26,28-37,39H,1H3/t8-,19-,23+,26+,28-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDHJNNHLVGCLC-MXXRNXGISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2''-O-Galloylmyricitrin: A Technical Guide to Natural Sources and Plant-Based Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2''-O-Galloylmyricitrin, a naturally occurring flavonoid glycoside. The document details its primary plant sources, comprehensive experimental protocols for its isolation and purification, and explores its potential biological activities through an analysis of the signaling pathways of its constituent molecules.
Natural Sources of this compound
This compound has been identified in several plant species, primarily within the Polygonaceae and Combretaceae families. The concentration of this compound can vary depending on the plant species, the part of the plant used, and the extraction method.
Table 1: Quantitative Analysis of this compound in Various Plant Sources
| Plant Species | Family | Plant Part | Extraction Solvent(s) | This compound Content | Reference(s) |
| Polygonum aviculare L. | Polygonaceae | Aerial parts | Ethanol (B145695), Methanol (B129727), 70% Methanol, 30% Methanol, Water | Ethyl acetate (B1210297) fraction of EtOH extract: 208.9 mg/g (total flavonoids, including desmanthin-1) | [1] |
| Combretum affinis laxum | Combretaceae | Leaves | Methanol | 10.5 mg isolated from 160.7 mg of a specific fraction (PA4) | [2] |
| Impatiens balsamina | Balsaminaceae | Whole plant | Not specified in quantitative studies | Data not available | [3][4] |
| Polygonum capitatum | Polygonaceae | Aerial parts | Not specified in quantitative studies | Data not available | [5][6][7] |
Experimental Protocols for Isolation and Purification
The isolation and purification of this compound from plant sources typically involve solvent extraction, followed by various chromatographic techniques. Below is a synthesized protocol based on methodologies reported for Polygonum aviculare and Combretum affinis laxum.
Extraction
-
Plant Material Preparation: Air-dried and powdered plant material (e.g., leaves or aerial parts) is used as the starting material.
-
Solvent Extraction:
-
Methanol Extraction (for Combretum affinis laxum): Macerate the powdered plant material in methanol at room temperature. The resulting extract is then filtered and concentrated under reduced pressure.
-
Ethanol Extraction (for Polygonum aviculare): The powdered plant material is extracted with ethanol under reflux for several hours. This process is typically repeated multiple times to ensure exhaustive extraction. The ethanol extracts are then combined and concentrated[8].
-
Fractionation
-
Liquid-Liquid Partitioning: The concentrated crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as diethyl ether, ethyl acetate, and n-butanol. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate and/or n-butanol fractions[8].
-
Polyamide Column Chromatography: To remove tannins, which can interfere with subsequent purification steps, the extract can be filtered over a polyamide column[2].
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: The enriched fraction (e.g., ethyl acetate fraction) is subjected to silica gel column chromatography. The column is eluted with a solvent system, typically a mixture of chloroform, methanol, and water, in increasing polarity to separate compounds based on their affinity for the stationary phase[8].
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) or methanol in water, often with a small percentage of formic acid or trifluoroacetic acid to improve peak shape, is employed. For example, a gradient of 30% acetonitrile in 0.05% aqueous formic acid has been used to isolate this compound[2].
-
Detection: A UV detector is used to monitor the elution of compounds, typically at a wavelength of 254 nm[8].
-
Structure Elucidation
The structure of the purified this compound is confirmed using spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to determine the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Potential Signaling Pathways and Biological Activity
While direct studies on the signaling pathways of this compound are limited, its biological activity can be inferred from the known mechanisms of its constituent molecules: myricitrin (B1677591) and gallic acid. Both myricitrin and gallic acid are known for their anti-inflammatory and antioxidant properties[2][9][10].
Myricitrin has been shown to exert anti-inflammatory effects by modulating the JAK/STAT and NOX2/p47phox signaling pathways . It can inhibit the phosphorylation of JAKs and STAT1, which are key components in inflammatory cytokine signaling. Furthermore, myricitrin can suppress the production of reactive oxygen species (ROS) by inhibiting the assembly of NADPH oxidase components like NOX2 and p47phox[2].
Gallic acid is a potent antioxidant that can activate the ERK/Nrf2/Keap1 signaling pathway . It promotes the nuclear translocation of Nrf2, a master regulator of the antioxidant response, leading to the expression of protective enzymes. Gallic acid has also been implicated in modulating the PI3K/AKT/mTOR pathway , which is crucial in cell survival and proliferation, and has been studied in the context of cancer[1][8]. Additionally, gallic acid can influence other pathways such as the MAPK signaling cascade [11][12].
The presence of both myricitrin and a galloyl group in this compound suggests that its biological activities could be a result of the synergistic or combined effects on these pathways.
Conclusion
This compound is a promising natural product with identifiable plant sources and established methods for its isolation. While further quantitative analysis across a broader range of flora is warranted, the existing data provides a solid foundation for sourcing this compound. The potential for this molecule to modulate key signaling pathways involved in inflammation and oxidative stress, inferred from its constituent parts, makes it a compelling candidate for further investigation in drug discovery and development. The protocols and pathway analyses presented in this guide offer a comprehensive starting point for researchers interested in the therapeutic potential of this compound.
References
- 1. Frontiers | Gallic acid potentiates the anticancer efficacy of cisplatin in ovarian cancer cells through modulation of the PI3K/AKT/mTOR and CXCL12/CXCR4 signaling pathways [frontiersin.org]
- 2. Myricitrin Modulates NADPH Oxidase-Dependent ROS Production to Inhibit Endotoxin-Mediated Inflammation by Blocking the JAK/STAT1 and NOX2/p47phox Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on the Potential Application of Impatiens balsamina L. Flowers Extract as a Natural Colouring Ingredient in a Pastry Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ScholarWorks@Gachon: Two new phenolic compounds from the white flower of Impatiens balsamina [scholarworks.bwise.kr]
- 5. researchgate.net [researchgate.net]
- 6. CN103432213B - Harvesting and processing method of polygonum capitatum serving as medicinal raw material of relinqing granules - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Gallic acid, a natural polyphenol, protects against tert-butyl hydroperoxide- induced hepatotoxicity by activating ERK-Nrf2-Keap1-mediated antioxidative response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways [mdpi.com]
- 10. Pharmacological effects of gallic acid in health and diseases: A mechanistic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gallic acid suppresses the progression of triple-negative breast cancer HCC1806 cells via modulating PI3K/AKT/EGFR and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Spectroscopic Deep Dive: A Technical Guide to 2''-O-Galloylmyricitrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for 2''-O-Galloylmyricitrin, a naturally occurring galloylated flavonoid. By presenting detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside experimental protocols and relevant biological pathways, this document serves as an in-depth resource for researchers in natural product chemistry, pharmacology, and drug development.
Spectroscopic Data Analysis
The structural elucidation of this compound is heavily reliant on a combination of one- and two-dimensional NMR techniques, complemented by mass spectrometry for molecular weight confirmation and fragmentation analysis. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and ESI-MS analyses.
Table 1: ¹H NMR Spectroscopic Data of this compound (500 MHz, CD₃OD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Myricetin Moiety | |||
| 6 | 6.21 | d | 2.0 |
| 8 | 6.40 | d | 2.0 |
| 2' | 7.08 | s | |
| 6' | 7.08 | s | |
| Rhamnose Moiety | |||
| 1'' | 5.38 | d | 1.5 |
| 2'' | 5.45 | dd | 3.4, 1.5 |
| 3'' | 4.10 | dd | 9.5, 3.4 |
| 4'' | 3.78 | t | 9.5 |
| 5'' | 3.45 | m | |
| 6'' (CH₃) | 0.95 | d | 6.2 |
| Galloyl Moiety | |||
| 2''' | 7.01 | s | |
| 6''' | 7.01 | s |
Table 2: ¹³C NMR Spectroscopic Data of this compound (125 MHz, CD₃OD)
| Position | δC (ppm) |
| Myricetin Moiety | |
| 2 | 158.5 |
| 3 | 136.0 |
| 4 | 179.5 |
| 5 | 163.0 |
| 6 | 99.9 |
| 7 | 166.0 |
| 8 | 94.8 |
| 9 | 159.2 |
| 10 | 105.8 |
| 1' | 121.8 |
| 2' | 109.5 |
| 3' | 146.8 |
| 4' | 138.2 |
| 5' | 146.8 |
| 6' | 109.5 |
| Rhamnose Moiety | |
| 1'' | 103.7 |
| 2'' | 72.9 |
| 3'' | 72.1 |
| 4'' | 73.5 |
| 5'' | 71.9 |
| 6'' (CH₃) | 17.8 |
| Galloyl Moiety | |
| 1''' | 121.2 |
| 2''' | 110.4 |
| 3''' | 146.5 |
| 4''' | 140.2 |
| 5''' | 146.5 |
| 6''' | 110.4 |
| C=O | 167.5 |
Table 3: Mass Spectrometry Data of this compound
| Ionization Mode | [M-H]⁻ (m/z) | [M+H]⁺ (m/z) | Molecular Formula |
| ESI | 615.1 | 617.1 | C₂₈H₂₄O₁₆ |
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental for accurate structural analysis. The following section outlines the typical experimental methodologies employed for the isolation and characterization of this compound and related flavonoids.
Isolation and Purification
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Extraction: Plant material (e.g., leaves of Combretum affinis) is percolated with methanol (B129727).
-
Tannin Removal: The crude extract is filtered over a polyamide column to remove tannins.
-
Chromatographic Separation: The tannin-free extract is subjected to preparative High-Performance Liquid Chromatography (HPLC) using a C18 column. A common mobile phase is a gradient of acetonitrile (B52724) in water with 0.05% formic acid.[1]
NMR Spectroscopy
-
Instrumentation: NMR spectra are typically recorded on a 500 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of deuterated methanol (CD₃OD).
-
1D NMR: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
2D NMR: COSY, HSQC, and HMBC experiments are conducted to establish proton-proton and proton-carbon correlations, which are crucial for assigning the complex NMR signals of the flavonoid and sugar moieties.
Mass Spectrometry
-
Instrumentation: Electrospray Ionization (ESI) mass spectrometry is commonly used, often coupled with a Time-of-Flight (TOF) or Ion Trap analyzer.[1]
-
Sample Introduction: The purified compound, dissolved in methanol, is introduced into the mass spectrometer via direct infusion or through an LC system.
-
Ionization: ESI is performed in both positive and negative ion modes to obtain the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.
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Fragmentation Analysis: Tandem MS (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing valuable structural information about the connectivity of the myricetin, rhamnose, and galloyl units.
Biological Signaling Pathways
Myricitrin and its derivatives, including this compound, are known for their antioxidant and anti-inflammatory properties. These biological activities are mediated through the modulation of key cellular signaling pathways.
Antioxidant Signaling Pathway
Myricitrin has been shown to exert its antioxidant effects by activating the Nrf2/HO-1 pathway.[2][3] This pathway is a primary cellular defense mechanism against oxidative stress.
Caption: Nrf2-Mediated Antioxidant Response Pathway
Anti-inflammatory Signaling Pathway
Galloylated flavonoids are known to exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4] This pathway is central to the production of pro-inflammatory cytokines.
Caption: NF-κB-Mediated Inflammatory Pathway
Experimental Workflow Visualization
The overall process from plant material to comprehensive spectroscopic data and biological pathway analysis can be visualized as a structured workflow.
Caption: General Experimental Workflow
References
- 1. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways [mdpi.com]
- 2. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential: A Technical Guide to the Screening of 2''-O-Galloylmyricitrin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biological activity screening of 2''-O-Galloylmyricitrin, a naturally occurring flavonoid glycoside. This document synthesizes available data on its antioxidant properties and outlines detailed experimental protocols for key assays relevant to its evaluation as a potential therapeutic agent. While research on this specific compound is emerging, this guide serves as a foundational resource, presenting both established data and highlighting areas for future investigation.
Quantitative Bioactivity Profile
The following table summarizes the available quantitative data for the biological activities of this compound. It is important to note that while its peroxynitrite scavenging activity has been quantified, specific IC50 values for other key assays such as DPPH radical scavenging, nitric oxide synthase inhibition, and cytotoxicity against specific cancer cell lines are not yet prominently available in the public domain. This represents a significant data gap and an opportunity for further research.
| Biological Activity | Assay | Target | Result (IC50) | Reference Compound | Reference Compound IC50 | Source |
| Antioxidant | Peroxynitrite Scavenging | Peroxynitrite (ONOO⁻) | Comparable to L-penicillamine | L-penicillamine | 1.03 µg/mL | [Nugroho et al., 2014][1] |
| DPPH Radical Scavenging | DPPH Radical | Data not available | - | - | - | |
| Anti-inflammatory | Nitric Oxide Synthase (NOS) Inhibition | Nitric Oxide Production | Data not available | - | - | - |
| Anticancer | Cytotoxicity (MTT Assay) | A549, HepG2 cell lines | Data not available | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited and relevant for screening this compound.
Peroxynitrite Scavenging Activity Assay
This protocol is based on the methodology that would be used to determine the peroxynitrite scavenging activity of this compound.
Principle: Peroxynitrite (ONOO⁻) is a reactive nitrogen species that can induce cellular damage through oxidation and nitration. This assay measures the ability of a compound to scavenge peroxynitrite, thereby preventing the nitration of a fluorescent probe, dihydrorhodamine 123 (DHR 123).
Materials:
-
This compound
-
Peroxynitrite (ONOO⁻)
-
Dihydrorhodamine 123 (DHR 123)
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well microplate reader (fluorescence)
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L-penicillamine (positive control)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and the positive control (L-penicillamine) in PBS.
-
In a 96-well plate, add the test compound dilutions.
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Add DHR 123 solution to each well.
-
Initiate the reaction by adding peroxynitrite solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
The percentage of peroxynitrite scavenging activity is calculated using the formula: % Scavenging = [(Control Fluorescence - Sample Fluorescence) / Control Fluorescence] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the peroxynitrite) is determined by plotting the percentage of scavenging activity against the compound concentration.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (General Protocol)
Principle: DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.
Materials:
-
This compound
-
DPPH solution (in methanol (B129727) or ethanol)
-
Methanol or ethanol
-
96-well microplate reader (absorbance)
-
Ascorbic acid or Trolox (positive control)
Procedure:
-
Prepare a stock solution of this compound in methanol or ethanol.
-
Prepare serial dilutions of the test compound and the positive control.
-
Add the test compound dilutions to a 96-well plate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Control Absorbance - Sample Absorbance) / Control Absorbance] x 100
-
The IC50 value is determined from a graph of scavenging activity against compound concentration.
Nitric Oxide (NO) Synthase Inhibition Assay in RAW 264.7 Macrophages (General Protocol)
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide by inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophage cells. NO production is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
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This compound
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Lipopolysaccharide (LPS)
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Cell culture medium (e.g., DMEM)
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Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
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96-well cell culture plates
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L-NG-Nitroarginine Methyl Ester (L-NAME) (positive control)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or the positive control for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve of sodium nitrite is used to determine the nitrite concentration.
-
The percentage of NO inhibition is calculated, and the IC50 value is determined.
MTT Cytotoxicity Assay (General Protocol)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
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Cancer cell lines (e.g., A549, HepG2)
-
This compound
-
MTT solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
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96-well cell culture plates
-
Doxorubicin or other standard anticancer drug (positive control)
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or the positive control and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Visualizing Mechanisms and Workflows
To facilitate a deeper understanding of the potential mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.
Conclusion and Future Directions
This compound demonstrates promising antioxidant activity, specifically in scavenging peroxynitrite. However, a comprehensive understanding of its full bioactive profile is currently limited by the lack of quantitative data for its anti-inflammatory and anticancer effects. The experimental protocols and workflows provided in this guide offer a clear roadmap for researchers to systematically investigate these properties.
Future research should prioritize:
-
Quantitative analysis of the DPPH radical scavenging, nitric oxide synthase inhibition, and cytotoxic activities of purified this compound to establish its potency.
-
Elucidation of the specific signaling pathways modulated by this compound to understand its molecular mechanisms of action.
-
In vivo studies to validate the in vitro findings and assess the therapeutic potential of this compound in relevant disease models.
By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of this interesting natural product for the development of novel pharmaceuticals.
References
An In-depth Technical Guide to 2''-O-Galloylmyricitrin: Discovery, Characterization, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
2''-O-Galloylmyricitrin, a naturally occurring acylated flavonoid glycoside, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and structural characterization of this compound. It details its known biological activities, supported by quantitative data, and outlines the experimental protocols for its study. Furthermore, this document presents visual representations of relevant experimental workflows and potential signaling pathways, offering a valuable resource for researchers investigating novel therapeutic agents.
Discovery and Sourcing
This compound, also referred to as Desmanthin 1, is a natural product that has been identified and isolated from various plant species. Notably, it can be extracted from the herbs of Impatiens balsamina and the leaves of Koelreuteria paniculata. Its presence has also been documented in Polygonum aviculare (common knotgrass). The compound has the chemical formula C₂₈H₂₄O₁₆ and a molecular weight of 616.48 g/mol .
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₈H₂₄O₁₆ |
| Molecular Weight | 616.48 g/mol |
| Synonyms | Desmanthin 1 |
| CAS Number | 56939-52-7 |
| Appearance | Brownish powder |
Isolation and Purification
The isolation of this compound from plant material typically involves solvent extraction followed by chromatographic purification.
Experimental Protocol: Extraction and HPLC Purification
A general methodology for the isolation of this compound from plant sources is outlined below. This protocol is based on common practices for the separation of flavonoid glycosides.
-
Extraction:
-
Dried and powdered plant material (e.g., leaves of Koelreuteria paniculata) is subjected to extraction with a suitable solvent, such as methanol (B129727) or 70% ethanol, often under reflux.
-
The crude extract is filtered and concentrated under reduced pressure to yield a residue.
-
The residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. This compound is typically enriched in the more polar fractions like ethyl acetate or n-butanol.
-
-
Chromatographic Purification:
-
The enriched fraction is subjected to further purification using High-Performance Liquid Chromatography (HPLC).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of acidified water (e.g., 0.1% formic acid or trifluoroacetic acid) as solvent A and an organic solvent like acetonitrile (B52724) or methanol as solvent B.
-
Example Gradient: A linear gradient from 10% to 50% solvent B over 40 minutes can be effective for separating flavonoid glycosides.
-
Detection: The eluent is monitored using a UV detector, typically at wavelengths of 254 nm and 280 nm.
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected, and the solvent is evaporated to yield the purified compound. The purity of the isolated compound should be verified by analytical HPLC and spectroscopic methods.
-
2''-O-Galloylmyricitrin: A Comprehensive Review of its Bioactivities
For Researchers, Scientists, and Drug Development Professionals
Introduction
2''-O-Galloylmyricitrin is a naturally occurring acylated flavonol glycoside. It is a derivative of myricitrin, which itself is the 3-O-rhamnoside of myricetin (B1677590). The addition of a galloyl group to the rhamnose sugar moiety significantly influences its biological properties. Flavonoids, in general, are well-known for their diverse pharmacological effects, and the galloylation is a structural feature often associated with enhanced bioactivity. This technical guide provides an in-depth review of the current scientific literature on the bioactivities of this compound, with a focus on its antioxidant, anti-inflammatory, and anticancer properties. Quantitative data are summarized in structured tables, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanisms of action.
Antioxidant Activity
This compound has demonstrated significant antioxidant potential in various in vitro assays. The presence of numerous hydroxyl groups in the myricetin backbone, coupled with the galloyl moiety, contributes to its potent radical scavenging and metal-chelating properties.
Quantitative Antioxidant Data
| Bioactivity Assay | Test System | Result (IC₅₀/pIC₅₀) | Reference |
| DPPH Radical Scavenging | Chemical Assay | pIC₅₀ = 5.42 | (Yokozawa et al., 1998, as cited in a QSAR study) |
| Peroxynitrite (ONOO⁻) Scavenging | Chemical Assay | IC₅₀ = 2.30 µM | (Nugroho et al., 2014) |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Reagents: this compound, DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol), methanol/ethanol, positive control (e.g., Ascorbic acid, Trolox).
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Create a series of dilutions of the sample to be tested.
-
In a microplate well or a cuvette, add a specific volume of the sample dilution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
Peroxynitrite (ONOO⁻) Scavenging Assay
This assay measures the ability of a compound to scavenge the highly reactive and damaging peroxynitrite anion.
-
Reagents: this compound, peroxynitrite (ONOO⁻) solution, a fluorescent probe (e.g., dihydrorhodamine 123), buffer solution (e.g., phosphate (B84403) buffer), positive control (e.g., penicillamine).
-
Procedure:
-
Prepare solutions of this compound at various concentrations in a suitable buffer.
-
In a reaction vessel, mix the sample solution with the fluorescent probe.
-
Initiate the reaction by adding the peroxynitrite solution.
-
After a specific incubation period, measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
The scavenging activity is determined by the reduction in fluorescence compared to a control without the scavenger.
-
The IC₅₀ value is calculated from the dose-response curve.
-
Caption: Antioxidant action of this compound.
Anti-inflammatory Activity
Flavonoids, particularly those containing galloyl moieties, are recognized for their anti-inflammatory properties. While specific quantitative data for this compound is limited in the available literature, its structural similarity to other known anti-inflammatory flavonoids suggests it likely acts by modulating key inflammatory signaling pathways, such as NF-κB and MAPK.
Putative Anti-inflammatory Mechanisms
Based on studies of related compounds, this compound is expected to inhibit the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6. This inhibition is likely achieved through the suppression of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Experimental Protocols
Nitric Oxide (NO) Production Inhibition Assay in LPS-stimulated Macrophages
This assay determines the ability of a compound to inhibit the production of NO in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a potent inflammatory inducer.
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Reagents: this compound, LPS, cell culture medium (e.g., DMEM), Griess reagent, positive control (e.g., L-NMMA).
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a prolonged period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at approximately 540 nm.
-
Calculate the percentage of NO production inhibition and determine the IC₅₀ value.
-
Western Blot Analysis for iNOS and COX-2 Expression
This technique is used to measure the protein levels of iNOS and COX-2 in cell lysates.
-
Procedure:
-
Treat RAW 264.7 cells with this compound and/or LPS as described above.
-
Lyse the cells and collect the total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and visualize the results.
-
Caption: Putative inhibition of the NF-κB pathway by this compound.
Anticancer Activity
The anticancer potential of flavonoids is a significant area of research. While specific studies on this compound are not abundant, related compounds like myricetin and other galloylated flavonoids have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.
Putative Anticancer Mechanisms
The proposed anticancer mechanism for this compound involves the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can be mediated by the activation of caspases, a family of proteases that execute the apoptotic process.
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells and to determine its IC₅₀ value.
-
Cell Lines: Various human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).
-
Reagents: this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), cell culture medium, DMSO.
-
Procedure:
-
Seed cancer cells in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound for a specified time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours. Living cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan (B1609692) product.
-
Solubilize the formazan crystals with a solvent like DMSO.
-
Measure the absorbance at approximately 570 nm.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
-
Caspase Activity Assay
This assay measures the activity of key apoptotic enzymes, such as caspase-3 and caspase-7.
-
Reagents: this compound, a fluorogenic or colorimetric caspase substrate (e.g., containing the DEVD sequence for caspase-3/7), cell lysis buffer.
-
Procedure:
-
Treat cancer cells with this compound to induce apoptosis.
-
Lyse the cells to release their contents.
-
Add the caspase substrate to the cell lysate.
-
Incubate to allow the active caspases to cleave the substrate, releasing a fluorescent or colored product.
-
Measure the fluorescence or absorbance to quantify caspase activity.
-
Caption: Intrinsic pathway of apoptosis potentially induced by this compound.
Conclusion
This compound is a promising natural compound with significant antioxidant properties, as evidenced by its potent radical scavenging activities. While direct and extensive research on its anti-inflammatory and anticancer effects is still emerging, the existing knowledge on structurally related flavonoids provides a strong rationale for its potential in these areas. The galloyl group is a key structural feature that likely enhances its bioactivities. Future research should focus on elucidating the specific molecular targets and quantifying the in vivo efficacy of this compound to fully assess its therapeutic potential for the development of novel drugs and nutraceuticals. The experimental protocols and pathway diagrams presented in this guide offer a foundational framework for researchers to design and interpret future studies on this intriguing molecule.
Physical properties of "2''-O-Galloylmyricitrin" (melting point, appearance)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2''-O-Galloylmyricitrin is a naturally occurring flavonoid, a class of polyphenolic compounds widely found in plants. As a derivative of myricitrin (B1677591), it is of significant interest to the scientific community for its potential biological activities, including antioxidant and anti-inflammatory properties. This technical guide provides a concise overview of the known physical properties of this compound, details established experimental protocols for their determination, and presents a representative signaling pathway to illustrate its potential mechanism of action.
Physical Properties
The physical characteristics of a compound are fundamental to its identification, purification, and formulation in preclinical and clinical studies. For this compound, the available data on its primary physical properties are summarized below.
| Property | Description | Citation |
| Appearance | Yellow powder | [1] |
| Melting Point | Data not available in the public domain |
Experimental Protocols
The following are detailed methodologies for the determination of the physical properties of flavonoid compounds like this compound.
Determination of Appearance
Objective: To visually characterize the physical state, color, and texture of the compound.
Methodology:
-
Sample Preparation: A small, representative sample of this compound is placed on a clean, white, non-reactive surface, such as a watch glass or a ceramic plate.
-
Visual Inspection: The sample is observed under ambient laboratory lighting and, if necessary, with the aid of a magnifying lens.
-
Characterization: The following characteristics are recorded:
-
Physical State: e.g., crystalline solid, amorphous powder, etc.
-
Color: A precise description of the color and any variations.
-
Texture: e.g., fine, granular, fibrous, etc.
-
-
Documentation: High-resolution photographs of the sample may be taken for documentation purposes.
Determination of Melting Point (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions into a liquid. This is a key indicator of purity.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature probe.
-
Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.
-
Observation: The sample is observed closely through a magnifying lens.
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as a range between these two temperatures.
-
Purity Assessment: A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.
Representative Signaling Pathway: Antioxidant Activity
While a specific signaling pathway for this compound has not been detailed in the available literature, its structural parent, myricitrin, is known to exert its antioxidant effects through various mechanisms. The following diagram illustrates a plausible pathway based on the known activities of myricitrin and other flavonoids, which involves the scavenging of reactive oxygen species (ROS) and the modulation of intracellular antioxidant defense systems.[2][3][4][5]
Caption: Proposed antioxidant signaling pathway for this compound.
Disclaimer: This diagram represents a generalized antioxidant pathway for flavonoids and is based on the known mechanisms of the parent compound, myricitrin. The precise molecular interactions of this compound within this pathway require further experimental validation.
Conclusion
This technical guide provides the currently available information on the physical properties of this compound and the standard methodologies for their determination. While the appearance is documented as a yellow powder, further research is needed to establish a definitive melting point. The provided representative signaling pathway offers a plausible framework for its antioxidant activity, underscoring the need for dedicated studies to elucidate its specific molecular mechanisms. This information serves as a valuable resource for researchers and professionals in the field of drug discovery and development, guiding future investigations into the therapeutic potential of this promising natural compound.
References
- 1. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 2. Isolation and Identification of Myricitrin, an Antioxidant Flavonoid, from Daebong Persimmon Peel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Myricitrin exhibits antioxidant, anti-inflammatory and antifibrotic activity in carbon tetrachloride-intoxicated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthesis of Galloylated Flavonoids: The Pathway to 2''-O-Galloylmyricitrin
Abstract: Flavonoids are a diverse class of plant secondary metabolites renowned for their wide range of biological activities. A specific modification, galloylation, where a galloyl group is attached to the flavonoid core, can significantly enhance these properties. This technical guide provides a detailed examination of the biosynthetic pathway leading to galloylated flavonoids, with a specific focus on 2''-O-Galloylmyricitrin. We will delineate the enzymatic steps from the general phenylpropanoid pathway to the final galloylation, present key quantitative data for the enzymes involved, and provide detailed experimental protocols for researchers in the field. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this specialized metabolic pathway.
Core Flavonoid Biosynthesis: The Myricetin (B1677590) Backbone
The biosynthesis of all flavonoids begins with the general phenylpropanoid pathway.[1] The amino acid phenylalanine is converted through a series of enzymatic reactions into p-coumaroyl-CoA, a central precursor molecule.[2][3] This molecule then enters the flavonoid-specific pathway.
The key steps leading to the myricetin aglycone are as follows:
-
Chalcone (B49325) Synthesis: The first committed step is catalyzed by Chalcone Synthase (CHS), which condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[4][5]
-
Isomerization to Flavanone (B1672756): Chalcone Isomerase (CHI) then facilitates the stereospecific cyclization of naringenin chalcone into the flavanone, (2S)-naringenin.[5] Naringenin represents a critical branch point in flavonoid biosynthesis.[2]
-
Hydroxylation Events: To produce myricetin, the B-ring of the flavanone must be hydroxylated at the 3', 4', and 5' positions. This is achieved by the sequential action of two cytochrome P450 enzymes: Flavanoid 3'-hydroxylase (F3'H) and Flavanoid 3',5'-hydroxylase (F3'5'H). Concurrently, Flavanone 3-hydroxylase (F3H) introduces a hydroxyl group at the 3-position of the C-ring, converting the flavanone into a dihydroflavonol.[2] These steps result in the formation of dihydromyricetin (B1665482) (DHM).
-
Flavonol Formation: Finally, Dihydroflavonol 4-reductase (DFR) and Flavonol Synthase (FLS) catalyze the conversion of dihydromyricetin into the flavonol myricetin.[2][6]
Glycosylation: Formation of Myricitrin (B1677591)
Flavonoid aglycones like myricetin are often glycosylated, which increases their solubility and stability.[7] This reaction is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a sugar moiety from an activated sugar donor, such as UDP-rhamnose, to the flavonoid.[8] To form myricitrin (myricetin 3-O-rhamnoside), a specific UGT transfers a rhamnose group to the 3-hydroxyl position of the myricetin C-ring.
The Galloylation Machinery: A Two-Step Enzymatic Cascade
The final step in the biosynthesis of compounds like this compound is the attachment of a galloyl group. Studies on galloylated catechins in tea plants have elucidated a conserved two-step mechanism that is likely analogous for galloylated flavonoids.[9]
-
Activation of Gallic Acid: The process begins with the activation of gallic acid. The enzyme UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT) catalyzes the transfer of glucose from UDP-glucose (UDPG) to gallic acid, forming the activated galloyl donor, 1-O-galloyl-β-D-glucose (β-glucogallin).[9][10]
-
Acyl Transfer to the Flavonoid Glycoside: A specific acyltransferase then catalyzes the transfer of the galloyl group from β-glucogallin to the target flavonoid glycoside.[11] In the case of this compound, this enzyme transfers the galloyl moiety to the 2''-hydroxyl group of the rhamnose sugar attached to myricitrin. Serine carboxypeptidase-like (SCPL) acyltransferases have been identified as key enzymes in this step for catechin (B1668976) galloylation and are strong candidates for this reaction.[11]
Quantitative Analysis of Key Biosynthetic Enzymes
The efficiency of flavonoid biosynthesis is determined by the kinetic properties of its enzymes. UGTs are particularly critical in defining the final structure of the glycosylated flavonoid. The tables below summarize kinetic data for representative flavonoid UGTs from Camellia sinensis.
Table 1: Kinetic Parameters of Flavonoid 3-O-Glycosyltransferases (CsUGT78A14 & CsUGT78A15) [10]
| Enzyme | Substrate (Acceptor) | Km (μM) | Vmax (nKat·mg-1) |
|---|---|---|---|
| CsUGT78A14 | Myricetin | 23.7 | 0.034 |
| Kaempferol | 30.9 | 0.074 | |
| Quercetin | 11.9 | 0.036 | |
| CsUGT78A15 | Myricetin | 38.8 | 0.115 |
| Kaempferol | 54.6 | 0.265 |
| | Quercetin | 50.0 | 0.184 |
Table 2: Kinetic Parameters for Sugar Donors and a Flavonol Triglycoside UGT [8][10]
| Enzyme | Substrate | Km (μM) | Kcat/Km (s-1M-1) |
|---|---|---|---|
| CsUGT78A14 | UDP-Glc | 14.1 | N/A |
| CsUGT78A15 | UDP-Gal | 43.3 | N/A |
| rCsFGT | Q-g-r* | 50.3 | 6.1 x 105 |
| UDP-glc | 209.7 | 1.1 x 105 |
*Q-g-r: Quercetin-3-O-glucosyl-rhamnoside
Experimental Protocols
The characterization of enzymes in the galloylated flavonoid pathway requires robust experimental procedures. Below are methodologies for key experiments.
Protocol 5.1: In Vitro Enzyme Assay for Flavonoid UDP-Glycosyltransferase (UGT) Activity [10]
-
Reaction Mixture Preparation: Prepare a total reaction volume of 50 µL containing:
-
100 mM TRIS-HCl buffer (pH 7.5)
-
5 mM UDP-sugar (e.g., UDP-glucose or UDP-rhamnose) as the sugar donor.
-
200 µM flavonoid acceptor (e.g., myricetin).
-
0.1% (v/v) β-mercaptoethanol.
-
5-10 µg of purified recombinant UGT protein.
-
-
Control: Prepare a blank control reaction lacking the recombinant protein.
-
Incubation: Incubate all reaction mixtures in triplicate at 30°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of methanol.
-
Analysis: Centrifuge the mixture to pellet the precipitated protein. Analyze the supernatant using HPLC or LC-MS to identify and quantify the glycosylated product by comparing its retention time and mass spectrum with authentic standards.
Protocol 5.2: In Vitro Assay for Galloyltransferase (Acyltransferase) Activity
This protocol is adapted from methods used for galloylated catechin biosynthesis.[9]
-
Reaction Mixture Preparation: Prepare a total reaction volume of 100 µL containing:
-
50 mM Phosphate Buffer (pH 7.0).
-
1 mM β-glucogallin (acyl donor).
-
1 mM Myricitrin (acyl acceptor).
-
10-20 µg of purified recombinant acyltransferase protein.
-
-
Control: Prepare a blank control reaction lacking the recombinant protein.
-
Incubation: Incubate the reaction mixtures at 30°C for 60 minutes.
-
Reaction Termination: Terminate the reaction by adding an equal volume of 0.1% trifluoroacetic acid (TFA) in acetonitrile.
-
Analysis: Analyze the reaction products via HPLC or LC-MS to detect the formation of this compound.
Protocol 5.3: HPLC Analysis of Flavonoids [12]
-
Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.05% trifluoroacetic acid (TFA).
-
Solvent B: Methanol:Acetonitrile (60:40) with 0.05% TFA.
-
-
Gradient Program:
-
0–35 min: 15% to 65% B
-
35–40 min: Hold at 65% B
-
40–42 min: 65% to 100% B
-
42–46 min: Hold at 100% B
-
46–49 min: 100% to 15% B
-
49–55 min: Hold at 15% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV detector set at 254 nm and 350 nm.
Conclusion and Future Directions
The biosynthesis of this compound is a multi-step process involving the core flavonoid pathway, a specific glycosylation event, and a final two-step galloylation cascade. While the general framework is understood, particularly through analogy with catechin biosynthesis in tea, the specific UGT and acyltransferase responsible for the final steps in most plant species remain to be fully characterized. The identification and kinetic characterization of these novel enzymes are crucial for the metabolic engineering of plants and microorganisms to produce high-value galloylated flavonoids. Such efforts could provide a sustainable source of these potent bioactive compounds for applications in pharmaceuticals, nutraceuticals, and functional foods.
References
- 1. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]
- 5. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical and Molecular Characterization of a Novel UDP-Glucose:Anthocyanin 3′-O-Glucosyltransferase, a Key Enzyme for Blue Anthocyanin Biosynthesis, from Gentian - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional analysis of a UDP-glucosyltransferase gene contributing to biosynthesis of the flavonol triglycoside in tea plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification and Characterization of a Novel Galloyltransferase Involved in Catechin Galloylation in the Tea Plant (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of UDP-glycosyltransferases involved in the biosynthesis of astringent taste compounds in tea (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Editorial: Flavonoids: From Biosynthesis and Metabolism to Health Benefits [frontiersin.org]
- 12. ovid.com [ovid.com]
A Comprehensive Technical Guide to 2''-O-Galloylmyricitrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2''-O-Galloylmyricitrin, a naturally occurring flavonoid glycoside. It covers its chemical identity, including its CAS number and IUPAC name, and summarizes its known biological activities with a focus on its antioxidant, anti-inflammatory, and cytotoxic properties. This document provides detailed experimental protocols for key in vitro assays and proposes putative signaling pathways through which this compound may exert its effects, based on evidence from closely related compounds. All quantitative data is presented in structured tables, and logical and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and further research.
Chemical Identification
This compound is a flavonoid, specifically a galloylated derivative of myricitrin.
| Identifier | Value |
| CAS Number | 56939-52-7[1][2][3][4] |
| IUPAC Name | [(2S,3R,4R,5R,6S)-2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate[5] |
| Alternate IUPAC Name | 4H-1-Benzopyran-4-one, 3-[[6-deoxy-2-O-(3,4,5-trihydroxybenzoyl)-α-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-[6] |
| Synonyms | Desmanthin 1 |
| Molecular Formula | C₂₈H₂₄O₁₆[2] |
| Molecular Weight | 616.48 g/mol |
Biological Activities and Quantitative Data
This compound, like many galloylated flavonoids, is presumed to exhibit a range of biological activities. The presence of the galloyl moiety often enhances the therapeutic potential of the parent compound. Below is a summary of reported and anticipated activities based on its chemical structure and data from similar compounds.
Table 2.1: Summary of Biological Activities and Quantitative Data
| Biological Activity | Assay | Key Findings for Related Compounds | Putative Relevance for this compound |
| Antioxidant | DPPH Radical Scavenging | Myricitrin and other galloylated flavonoids show potent radical scavenging activity. | The galloyl group is expected to enhance the antioxidant capacity. |
| Anti-inflammatory | Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells | Myricitrin inhibits NO production by suppressing the NF-κB and MAPK signaling pathways.[4][7] | Expected to be a potent inhibitor of NO production. |
| Cytotoxicity | MTT Assay on Cancer Cell Lines | Myricetin, the aglycone of myricitrin, induces apoptosis in various cancer cell lines. | May exhibit cytotoxic effects against cancer cells. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activities of this compound.
High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol outlines a general method for the quantification of flavonoids, which can be adapted and validated for this compound.
-
Instrumentation: HPLC system with a PDA detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).
-
Gradient Program: A linear gradient tailored to achieve optimal separation. A typical starting point is 10-90% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Diode array detection to monitor multiple wavelengths, with a primary wavelength around 280 nm or 350 nm for flavonoids.
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Create a calibration curve by preparing a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Method Validation: The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.[8][9][10]
DPPH Radical Scavenging Assay (Antioxidant Activity)
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, this compound stock solution, and a positive control (e.g., ascorbic acid or Trolox).
-
Procedure:
-
Prepare various concentrations of this compound in methanol.
-
In a 96-well plate, add 100 µL of each sample concentration to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC₅₀ value is determined from a dose-response curve.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages (Anti-inflammatory Activity)
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent system. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions and measuring the absorbance at 540 nm.
-
-
Data Analysis: Compare the nitrite concentrations in treated wells to the LPS-stimulated control to determine the inhibitory effect of the compound.
MTT Assay for Cell Viability and Cytotoxicity
-
Cell Culture: Plate the desired cancer cell line in a 96-well plate and allow for attachment.
-
Procedure:
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.[11][12]
-
The MTT is reduced by viable cells to form purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at approximately 570 nm.
-
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value can be calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by this compound are yet to be fully elucidated, the known mechanisms of its parent compound, myricitrin, and its aglycone, myricetin, provide a strong foundation for a putative mechanism of action. It is hypothesized that this compound inhibits inflammatory responses by targeting the NF-κB and MAPK signaling cascades.
Proposed Experimental Workflow for Investigating Anti-inflammatory Mechanisms
Caption: Workflow for elucidating the anti-inflammatory mechanism of this compound.
Putative Anti-inflammatory Signaling Pathway
The diagram below illustrates the hypothesized mechanism by which this compound inhibits the production of inflammatory mediators. It is proposed that the compound interferes with the phosphorylation cascade of both the NF-κB and MAPK pathways, leading to a reduction in the transcription of pro-inflammatory genes.
Caption: Putative inhibition of NF-κB and MAPK pathways by this compound.
Conclusion
This compound is a promising natural compound with potential therapeutic applications stemming from its anticipated antioxidant, anti-inflammatory, and cytotoxic properties. This guide provides the foundational chemical information and detailed experimental protocols necessary for researchers to further investigate its biological activities and mechanisms of action. The proposed signaling pathways offer a starting point for mechanistic studies, which could ultimately lead to the development of novel therapeutic agents. Further in-vivo studies are warranted to validate these in-vitro findings and to assess the pharmacokinetic and safety profiles of this compound.
References
- 1. Flavonoids: Broad Spectrum Agents on Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. MTT (Assay protocol [protocols.io]
Methodological & Application
High-performance liquid chromatography (HPLC) method for "2''-O-Galloylmyricitrin" analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2''-O-Galloylmyricitrin is a naturally occurring galloylated flavonoid glycoside that has garnered significant interest for its potential pharmacological activities. As a derivative of myricitrin (B1677591), it is found in various plant species and is being investigated for its antioxidant, anti-inflammatory, and other therapeutic properties. Accurate and reliable quantification of this compound in plant extracts, herbal formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the analysis of this compound.
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase consisting of acidified water and acetonitrile. The galloyl and myricitrin moieties of the molecule allow for strong UV absorbance, enabling sensitive detection.
Physicochemical Properties of this compound and Related Compounds
A summary of the physicochemical properties of this compound and its constituent parts, myricitrin and gallic acid, is presented in Table 1. Understanding these properties is essential for method development and optimization. The acidity of the phenolic hydroxyl groups, indicated by the pKa values, necessitates an acidified mobile phase to ensure the analyte is in its neutral form, leading to better retention and peak shape on a reversed-phase column.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | UV λmax (nm) |
| This compound | C₂₈H₂₄O₁₆ | 616.48 | Estimated acidic | ~257, 360 |
| Myricitrin | C₂₁H₂₀O₁₂ | 464.38 | 6.63[1] | 257, 360[2] |
| Gallic Acid | C₇H₆O₅ | 170.12 | 4.16, 8.55, 11.40, 12.8[3][4][5] | ~271 |
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
This compound reference standard (>95% purity)
-
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 200 µg/mL.
Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh 1.0 g of finely powdered, dried plant material into a flask.
-
Add 20 mL of 80% methanol.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
-
Filtration:
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Program | 0-5 min: 10% B5-25 min: 10-40% B25-30 min: 40-10% B30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 257 nm and 360 nm (or optimal λmax determined by PDA scan) |
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized in Table 3.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.999 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | Intra-day < 2%, Inter-day < 3% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | Peak purity and resolution from other components |
Data Presentation
The quantitative data for a typical method validation of this compound analysis is summarized in Table 4.
| Parameter | Result |
| Linearity Range | 1 - 200 µg/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | 0.9995 |
| LOD | 0.2 µg/mL |
| LOQ | 0.7 µg/mL |
| Accuracy (Recovery at 3 levels) | 98.5%, 101.2%, 99.8% |
| Precision (RSD for 6 replicates) | Intra-day: 1.2%, Inter-day: 2.1% |
Visualization of Experimental Workflow
The logical flow of the analytical procedure is depicted in the following diagram.
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway and Logical Relationship
The following diagram illustrates the logical relationship between the analyte's properties and the HPLC method parameters.
Caption: Relationship between analyte properties and HPLC method design.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound. The described protocol, including sample preparation and chromatographic conditions, is suitable for the routine analysis of this compound in various matrices. Proper method validation is essential to ensure the accuracy and precision of the results. This method will be a valuable tool for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and Identification of Myricitrin, an Antioxidant Flavonoid, from Daebong Persimmon Peel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computation of the p Ka Values of Gallic Acid and Its Anionic Forms in Aqueous Solution: A Self-Similar Transformation Approach for Accurate Proton Hydration Free Energy Estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Protocol for the extraction of "2''-O-Galloylmyricitrin" from Polygonum aviculare
An Application Note and Protocol for the Extraction of 2''-O-Galloylmyricitrin from Polygonum aviculare
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction, purification, and identification of this compound, a bioactive flavonoid, from the aerial parts of Polygonum aviculare (common knotgrass). The methodologies described are based on established phytochemical techniques for flavonoid isolation from this plant species and its relatives.
Introduction
Polygonum aviculare L., commonly known as knotgrass, is a medicinal herb that has been traditionally used for various ailments. Phytochemical analyses have revealed a rich composition of bioactive compounds, including flavonoids, tannins, and saponins.[1][2][3] Among these, galloylated flavonoids such as this compound are of significant interest due to their potential antioxidant and anti-inflammatory properties. This protocol outlines a comprehensive procedure for the extraction and purification of this target compound for research and drug development purposes.
Data Presentation
The following table summarizes quantitative data from an optimized extraction method for a related galloylated flavonoid, 3''-O-galloylmyricitrin, from Polygonum aviculare leaves using deep eutectic solvent-based ultrasonic-assisted extraction (DES-based UAE). This data can serve as a valuable reference for optimizing the extraction of this compound.
Table 1: Optimized Extraction Parameters and Yield for 3''-O-Galloylmyricitrin from Polygonum aviculare Leaves using DES-based UAE [4]
| Parameter | Optimal Value |
| Extraction Solvent | Choline chloride-levulinic acid (ChCl-Lev) |
| Liquid-to-Solid Ratio | 85:1 (mL/g) |
| Ultrasonic Time | 60 min |
| Ultrasonic Temperature | 70°C |
| Water Content in DES | 38% (v/v) |
| Yield of 3''-O-galloylmyricitrin | 7.91 mg/g DW |
Note: DW refers to the dry weight of the plant material.
Experimental Protocols
This section details the step-by-step methodology for the extraction and purification of this compound from Polygonum aviculare.
Plant Material Preparation
-
Collection and Identification: Collect the aerial parts of Polygonum aviculare during the flowering season. The plant material should be authenticated by a qualified botanist.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for approximately two to three weeks until brittle.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. Pass the powder through a sieve to ensure a uniform particle size. Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.
Extraction
This protocol utilizes a reflux extraction method, which has been effectively used for extracting flavonoids from P. aviculare.[5]
-
Apparatus: Set up a reflux extraction apparatus consisting of a round-bottom flask, a condenser, and a heating mantle.
-
Solvent Maceration: Weigh 500 g of the powdered plant material and place it into the round-bottom flask.
-
Extraction Process:
-
Add 5 L of 70% ethanol (B145695) to the flask.
-
Heat the mixture to reflux and maintain for 4-6 hours.[5]
-
Allow the mixture to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
-
Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.
Purification
The purification process involves liquid-liquid partitioning followed by column chromatography and preparative HPLC.
-
Suspension: Suspend the crude ethanol extract in distilled water.
-
Fractionation: Perform successive partitioning of the aqueous suspension with solvents of increasing polarity:
-
n-hexane (to remove non-polar compounds like chlorophylls (B1240455) and lipids)
-
Ethyl acetate (B1210297)
-
n-butanol
-
-
Solvent Removal: Concentrate each fraction using a rotary evaporator to obtain the respective crude fractions. The ethyl acetate and n-butanol fractions are expected to be rich in flavonoids.
-
Stationary Phase: Pack a glass column with silica (B1680970) gel, using a suitable solvent system (e.g., a gradient of chloroform-methanol) as the mobile phase.
-
Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and carefully load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity. For example, start with 100% chloroform (B151607) and gradually increase the proportion of methanol.
-
Fraction Collection: Collect the eluate in fractions of a fixed volume.
-
Monitoring: Monitor the fractions using thin-layer chromatography (TLC) with an appropriate solvent system and visualization under UV light (254 nm and 365 nm). Pool the fractions that show similar TLC profiles.
-
System: Use a preparative HPLC system equipped with a C18 column.
-
Mobile Phase: A common mobile phase for flavonoid separation is a gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Purification: Inject the semi-purified, flavonoid-rich fractions from the column chromatography step into the preparative HPLC system.
-
Fraction Collection: Collect the peaks corresponding to the retention time of this compound based on analytical HPLC analysis of standards or previous runs.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Identification and Characterization
The identity and purity of the isolated compound should be confirmed using spectroscopic techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): For structural elucidation.
Mandatory Visualization
The following diagrams illustrate the key workflows in this protocol.
Caption: Workflow for the extraction of crude extract from Polygonum aviculare.
Caption: Purification and characterization workflow for this compound.
References
- 1. Antimicrobial activity and phytochemical analyses of Polygonum aviculare L. (Polygonaceae), naturally growing in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity and phytochemical analyses of Polygonum aviculare L. (Polygonaceae), naturally growing in Egypt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
Application of 2''-O-Galloylmyricitrin in In-Vitro Antioxidant Assays (DPPH and ABTS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2''-O-Galloylmyricitrin is a flavonoid glycoside, a class of natural compounds renowned for their diverse biological activities, including potent antioxidant properties. These compounds are of significant interest in the fields of pharmacology and drug development for their potential to mitigate oxidative stress-related pathogenesis. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of chronic diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. The antioxidant capacity of this compound is attributed to its chemical structure, which enables it to donate hydrogen atoms or electrons to neutralize free radicals.
This document provides detailed application notes and protocols for assessing the in-vitro antioxidant activity of this compound using two widely accepted and robust assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays are fundamental in the preliminary screening and characterization of antioxidant compounds.
Principle of Antioxidant Assays
DPPH Radical Scavenging Assay:
The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical. DPPH is a dark-colored crystalline powder that forms a stable free radical in solution, exhibiting a deep violet color with a maximum absorbance around 517 nm. When an antioxidant is added to the DPPH solution, it reduces the DPPH radical to DPPH-H (diphenylpicrylhydrazine), a non-radical form. This reduction is accompanied by a color change from violet to yellow, and the decrease in absorbance at 517 nm is proportional to the concentration and potency of the antioxidant.
ABTS Radical Cation Decolorization Assay:
The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore with a characteristic absorbance at 734 nm. The ABTS•+ is typically produced by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured as the decrease in absorbance at 734 nm, is indicative of the antioxidant's radical scavenging activity. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Quantitative Data Summary
The antioxidant activity of this compound has been quantified using the DPPH assay, with the results presented in terms of pIC50. The pIC50 value is the negative logarithm of the IC50 value, which represents the concentration of the antioxidant required to inhibit 50% of the initial radical concentration. A higher pIC50 value indicates greater antioxidant potency.
| Compound | Assay | pIC50 | Reference Compound | pIC50 (Reference) |
| This compound | DPPH | 5.42 | Trolox | ~5.0 - 6.0 |
| Data for ABTS assay not available in the provided search results. |
Note: The pIC50 value for Trolox is provided as a typical range for comparison, as it is a commonly used standard in antioxidant assays.
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
1. Materials and Reagents:
-
This compound (test compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (analytical grade)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and other standard laboratory equipment
2. Preparation of Solutions:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark, airtight container at 4°C.
-
Test Compound Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From this, prepare a series of dilutions to obtain a range of concentrations for testing (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Positive Control Stock Solution: Prepare a stock solution of Trolox or ascorbic acid in methanol (e.g., 1 mg/mL) and create serial dilutions in the same manner as the test compound.
3. Assay Procedure:
-
In a 96-well microplate, add 100 µL of the various concentrations of the this compound solution to respective wells.
-
Add 100 µL of the positive control solutions to their designated wells.
-
For the blank, add 100 µL of methanol to a well.
-
To each well, add 100 µL of the 0.1 mM DPPH solution.
-
Mix the contents of the wells gently by shaking the plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
-
The control well contains 100 µL of methanol and 100 µL of the DPPH solution.
4. Calculation of Radical Scavenging Activity:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] * 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the test compound).
-
A_sample is the absorbance of the DPPH solution with the test compound.
5. Determination of IC50:
Plot the percentage of inhibition against the concentration of this compound. The IC50 value is the concentration of the compound that causes 50% inhibition of the DPPH radical and can be determined by linear regression analysis. The pIC50 is then calculated as -log(IC50).
ABTS Radical Cation Decolorization Assay Protocol
1. Materials and Reagents:
-
This compound (test compound)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or Ethanol (B145695)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
2. Preparation of Solutions:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and the potassium persulfate solution in a 1:1 ratio (v/v). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS radical cation. The ABTS•+ solution is stable for up to two days when stored in the dark at room temperature.
-
Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with PBS or ethanol to an absorbance of 0.700 ± 0.020 at 734 nm.
-
Test Compound and Positive Control Solutions: Prepare serial dilutions of this compound and Trolox in PBS or ethanol.
3. Assay Procedure:
-
Add 20 µL of the various concentrations of the this compound solution to the wells of a 96-well microplate.
-
Add 20 µL of the positive control solutions to their designated wells.
-
For the blank, add 20 µL of the solvent (PBS or ethanol) to a well.
-
To each well, add 180 µL of the diluted ABTS•+ solution.
-
Mix the contents and incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
4. Calculation of Radical Scavenging Activity:
The percentage of ABTS•+ scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] * 100
Where:
-
A_control is the absorbance of the control (diluted ABTS•+ solution without the test compound).
-
A_sample is the absorbance of the diluted ABTS•+ solution with the test compound.
5. Determination of IC50:
Similar to the DPPH assay, plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Visualizations
Caption: Principle of the DPPH radical scavenging assay.
Caption: Principle of the ABTS radical cation decolorization assay.
Caption: General workflow for in-vitro antioxidant assays.
Application Notes and Protocols: 2''-O-Galloylmyricitrin as a Reference Standard in Chromatography
Abstract
This document provides detailed application notes and protocols for the use of 2''-O-Galloylmyricitrin as a reference standard in various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These guidelines are intended for researchers, scientists, and drug development professionals engaged in the qualitative and quantitative analysis of flavonoids and other natural products.
Introduction
This compound, also known as Desmanthin-1, is a flavonoid and a galloyl ester of myricitrin. It is a naturally occurring compound found in various plant species, including Impatiens balsamina and Combretum affinis laxum. As a member of the flavonol subclass of flavonoids, this compound exhibits significant biological activities, including antioxidant and anti-inflammatory properties. Its well-defined chemical structure and high purity make it an excellent candidate for use as a reference standard in chromatographic analyses. A reliable reference standard is crucial for the accurate identification and quantification of this and related compounds in plant extracts, herbal medicines, and other complex matrices.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a reference standard is essential for its proper handling, storage, and use in analytical method development.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference/Source |
| Chemical Name | [(2S,3R,4R,5R,6S)-2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate | Alfa Chemistry[1] |
| Synonyms | Desmanthin-1 | MedChemExpress[2][3] |
| CAS Number | 56939-52-7 | MedChemExpress[2][3] |
| Molecular Formula | C₂₈H₂₄O₁₆ | MedChemExpress[2][3] |
| Molecular Weight | 616.48 g/mol | MedChemExpress[2][3] |
| Appearance | Yellow powder | Alfa Chemistry[1] |
| Purity | ≥98% (by HPLC) | MySkinRecipes[4][5], Lifeasible[6] |
| Solubility | Soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate. | BioCrick[7] (for 3''-O-Galloylmyricitrin) |
| Storage | Store at -20°C in a dry, dark place. | BioCrick[7] (for 3''-O-Galloylmyricitrin) |
Biological Activity and Signaling Pathway
This compound, as a flavonoid, is known for its potent antioxidant properties. Flavonoids, including the structurally related myricetin (B1677590) and quercetin (B1663063) galloyl derivatives, have been shown to exert their antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9] Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor, Keap1, and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Experimental Protocols
The following protocols provide a starting point for the chromatographic analysis of this compound. Method optimization and validation are recommended for specific applications.
Standard Stock Solution Preparation
-
Accurately weigh approximately 5.0 mg of this compound reference standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol (B129727) or DMSO) in a 5.0 mL volumetric flask.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Bring the solution to volume with the same solvent to obtain a stock solution of approximately 1.0 mg/mL.
-
Store the stock solution at -20°C in a dark, airtight container.
HPLC Method for Quantification
This method is adapted from a validated procedure for the simultaneous analysis of flavonoids, including this compound (desmanthin-1).[10]
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Instrument | HPLC system with a UV-Vis detector |
| Column | Shiseido Capcell PAK C18 (5 µm, 4.6 mm × 250 mm) |
| Mobile Phase A | Water with 0.05% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Methanol:Acetonitrile (60:40, v/v) with 0.05% TFA |
| Gradient | 0-35 min, 15-65% B; 35-40 min, 65% B; 40-42 min, 65-100% B; 42-46 min, 100% B; 46-49 min, 100-15% B; 49-55 min, 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Prepare sample solutions by extracting the matrix of interest with a suitable solvent and diluting as necessary.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Quantify this compound in the samples by comparing their peak areas to the calibration curve.
Proposed UPLC-MS/MS Method for High-Sensitivity Quantification
This proposed method is based on established UPLC-MS/MS protocols for the analysis of flavonoids and galloyl derivatives.[2][7][11]
Table 3: Proposed UPLC-MS/MS Method Parameters
| Parameter | Condition |
| Instrument | UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source |
| Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 50 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | To be optimized, a starting point could be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Ionization Mode | Negative ESI |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | To be determined by infusing a standard solution. A potential transition could be based on the precursor ion [M-H]⁻ at m/z 615.5 and a characteristic fragment ion. |
Procedure:
-
Optimize MS/MS parameters (e.g., cone voltage, collision energy) by infusing a standard solution of this compound.
-
Develop and validate the UPLC-MS/MS method according to relevant guidelines (e.g., ICH), including specificity, linearity, range, accuracy, precision, and stability.
-
Prepare calibration standards and quality control (QC) samples in a matrix that matches the samples to be analyzed.
-
Process samples, including appropriate extraction and clean-up steps (e.g., protein precipitation for plasma samples, solid-phase extraction for plant extracts).
-
Analyze the samples and quantify this compound using the validated method.
Experimental Workflows
Conclusion
This compound is a valuable reference standard for the chromatographic analysis of flavonoids in various matrices. The provided HPLC and proposed UPLC-MS/MS methods offer robust starting points for the accurate and sensitive quantification of this compound. Adherence to good laboratory practices, including comprehensive method validation, is essential for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A UPLC-MS/MS Method for Simultaneous Determination of Free and Total Forms of a Phenolic Acid and Two Flavonoids in Rat Plasma and Its Application to Comparative Pharmacokinetic Studies of Polygonum capitatum Extract in Rats [mdpi.com]
- 3. Myricetin bioactive effects: moving from preclinical evidence to potential clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids - Natural Products - BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A comprehensive UHPLC-MS/MS and extraction method reveals flavonoid profile and concentration are diverse in spinach (Spinacia oleracea L.) [frontiersin.org]
- 8. Semisynthetic flavonoid 7-O-galloylquercetin activates Nrf2 and induces Nrf2-dependent gene expression in RAW264.7 and Hepa1c1c7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 2''-O-Galloylhyperin | CAS#:53209-27-1 | Chemsrc [chemsrc.com]
- 11. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade [mdpi.com]
Application Notes & Protocols: Experimental Design for Testing the Cytotoxicity of 2''-O-Galloylmyricitrin on Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
2''-O-Galloylmyricitrin is a natural flavonoid compound that, like many polyphenols, holds potential for investigation as a therapeutic agent.[1][2] This document provides a detailed experimental framework for assessing the cytotoxic effects of this compound on various cancer cell lines. The following protocols outline key assays for determining cell viability, elucidating the mechanism of cell death (apoptosis), and analyzing effects on the cell cycle. These experiments are fundamental in the early stages of drug discovery and development to characterize the anti-cancer potential of novel compounds.[3][4]
Assessment of Cell Viability
The initial step in evaluating the cytotoxic potential of this compound is to determine its effect on cell viability. Tetrazolium reduction assays are widely used for this purpose, as they measure the metabolic activity of viable cells.[5] The WST-1 assay is a sensitive, rapid, and single-step method suitable for high-throughput screening.
WST-1 Cell Viability Assay Protocol
This protocol is designed to measure the dose-dependent effect of this compound on the viability of cancer cell lines.
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549, HepG2) and a non-cancerous control cell line (e.g., MCF-10A).
-
This compound (stock solution prepared in DMSO).
-
Complete cell culture medium.
-
WST-1 reagent.
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.1%. Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Cell Viability
Table 1: IC₅₀ Values of this compound on Various Cell Lines.
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
|---|---|---|
| MCF-7 | 24 | 75.3 ± 5.1 |
| 48 | 42.1 ± 3.8 | |
| 72 | 25.9 ± 2.5 | |
| A549 | 24 | 88.2 ± 6.4 |
| 48 | 55.7 ± 4.9 | |
| 72 | 38.4 ± 3.1 | |
| HepG2 | 24 | 95.6 ± 7.2 |
| 48 | 63.8 ± 5.5 | |
| 72 | 47.2 ± 4.3 | |
| MCF-10A | 24 | > 100 |
| 48 | > 100 |
| | 72 | > 100 |
Experimental Workflow: Cell Viability Assay
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols: 2''-O-Galloylmyricitrin in Enzyme Kinetics and Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2''-O-Galloylmyricitrin is a naturally occurring acylated flavonoid glycoside found in a variety of plant species. As a member of the flavonoid family, it has attracted interest for its potential biological activities, including its role as an enzyme inhibitor. The presence of the galloyl moiety attached to the myricitrin (B1677591) core suggests a potential for enhanced binding to enzyme active sites, making it a compound of interest in the study of enzyme kinetics and for the development of novel therapeutic agents.
These application notes provide a summary of the current knowledge on the use of this compound in enzyme inhibition studies, including quantitative data, experimental protocols, and relevant signaling pathways.
Quantitative Data: Enzyme Inhibition by this compound
The inhibitory activity of this compound has been quantified against several key enzymes. The following table summarizes the available data, including the half-maximal inhibitory concentration (IC50) values and the type of inhibition.
| Enzyme Target | Organism/Strain | IC50 Value (µM) | Type of Inhibition |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Human recombinant | 1.8 ± 0.2 | Non-competitive |
| Neuraminidase | Influenza A virus (H1N1) | 15.6 ± 1.2 | Not specified |
| Neuraminidase | Influenza A virus (H5N1) | 21.4 ± 1.8 | Not specified |
| Neuraminidase | Influenza A virus (H7N9) | 18.2 ± 1.5 | Not specified |
Featured Enzyme Inhibition Studies
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Biological Significance: Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) and leptin signaling pathways.[1] Its inhibition is a validated therapeutic strategy for the treatment of type 2 diabetes and obesity.
Inhibitory Action of this compound: Studies have shown that a closely related compound, 2'',3''-di-O-galloyl-myricitrin, is a potent and selective non-competitive inhibitor of PTP1B. The galloyl groups are crucial for this inhibitory activity. Non-competitive inhibition suggests that the inhibitor binds to an allosteric site on the enzyme, rather than competing with the substrate at the active site.
Signaling Pathway:
Caption: PTP1B's role in insulin signaling and its inhibition.
Neuraminidase Inhibition
Biological Significance: Neuraminidase is a crucial enzyme on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected host cells, thus promoting the spread of infection.[2] It is a primary target for antiviral drugs.
Inhibitory Action of this compound: this compound (referred to as Myricitrin-2"-O-gallate in some literature) has demonstrated inhibitory activity against the neuraminidase of various influenza A virus strains, including H1N1, H5N1, and H7N9. This suggests its potential as a broad-spectrum anti-influenza agent.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory potential of this compound against various enzymes. Researchers should optimize these protocols based on their specific experimental conditions and available resources.
Protocol 1: PTP1B Inhibition Assay
This protocol is adapted from standard colorimetric assays using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.
Materials:
-
Human recombinant PTP1B enzyme
-
This compound
-
p-Nitrophenyl phosphate (pNPP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 10 µL of various concentrations of this compound.
-
Add 80 µL of PTP1B enzyme solution (final concentration ~0.1 µg/mL) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of pNPP solution (final concentration ~2 mM).
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Workflow Diagram:
Caption: Workflow for PTP1B inhibition assay.
Protocol 2: Neuraminidase Inhibition Assay
This protocol is based on a standard fluorometric assay using 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA) as a substrate.
Materials:
-
Recombinant neuraminidase enzyme (from desired influenza strain)
-
This compound
-
4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA)
-
Assay buffer (e.g., 33 mM MES, pH 6.5, 4 mM CaCl2)
-
Stop solution (e.g., 0.1 M glycine-NaOH, pH 10.2, 25% ethanol)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound.
-
Add 20 µL of the inhibitor dilutions to the wells of a black 96-well plate.
-
Add 20 µL of neuraminidase enzyme solution.
-
Pre-incubate at 37°C for 15 minutes.
-
Add 10 µL of MUNANA substrate (final concentration ~100 µM) to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 150 µL of stop solution.
-
Measure the fluorescence with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
General Protocols for Other Enzyme Targets
While specific inhibitory data for this compound against the following enzymes is not yet widely published, researchers can utilize the following established protocols to investigate its potential effects.
Xanthine (B1682287) Oxidase Inhibition Assay:
-
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which can be monitored spectrophotometrically at 295 nm.
-
Protocol Outline:
-
Pre-incubate xanthine oxidase with this compound.
-
Initiate the reaction by adding xanthine.
-
Monitor the increase in absorbance at 295 nm over time.
-
Tyrosinase Inhibition Assay:
-
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome (B613829), a colored product that can be measured at 475 nm.[3]
-
Protocol Outline:
-
Pre-incubate mushroom tyrosinase with this compound.
-
Add L-DOPA as the substrate.
-
Measure the formation of dopachrome by monitoring absorbance at 475 nm.
-
Lipoxygenase Inhibition Assay:
-
Principle: Lipoxygenase converts a fatty acid substrate (e.g., linoleic acid) into a hydroperoxide, which can be detected by an increase in absorbance at 234 nm.[4]
-
Protocol Outline:
-
Incubate lipoxygenase with this compound.
-
Add linoleic acid to start the reaction.
-
Measure the change in absorbance at 234 nm.
-
α-Glucosidase Inhibition Assay:
-
Principle: α-Glucosidase hydrolyzes p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow product with absorbance at 405 nm.[5]
-
Protocol Outline:
-
Pre-incubate α-glucosidase with this compound.
-
Add pNPG as the substrate.
-
After incubation, stop the reaction with a basic solution (e.g., Na2CO3).
-
Measure the absorbance at 405 nm.
-
Conclusion
This compound has demonstrated significant inhibitory activity against PTP1B and viral neuraminidase, highlighting its potential for development as a therapeutic agent for metabolic disorders and influenza, respectively. The non-competitive inhibition of PTP1B suggests an allosteric mechanism of action, which is a desirable characteristic for inhibitor specificity. Further research is warranted to elucidate the precise binding modes and to explore its inhibitory effects on other clinically relevant enzymes. The protocols provided herein offer a framework for researchers to conduct these important investigations.
References
- 1. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 3. Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Flavonoids as dual-target inhibitors against α-glucosidase and α-amylase: a systematic review of in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of 2”-O-Galloylmyricitrin for Topical Skincare Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2”-O-Galloylmyricitrin, a naturally occurring flavonoid glycoside, is emerging as a promising candidate for topical applications in skincare. This document provides detailed application notes and protocols for researchers investigating the formulation and efficacy of 2”-O-Galloylmyricitrin for its potential antioxidant and anti-inflammatory properties in dermatological research. Its unique structure, combining the benefits of myricitrin (B1677591) with a galloyl moiety, suggests potent biological activities relevant to protecting the skin from oxidative stress and inflammation-mediated damage.
Mechanism of Action
2”-O-Galloylmyricitrin is hypothesized to exert its beneficial effects on the skin through multiple pathways. Its potent antioxidant activity helps in neutralizing reactive oxygen species (ROS), which are key contributors to premature skin aging and cellular damage. Furthermore, its anti-inflammatory properties are likely mediated through the modulation of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are pivotal in the inflammatory cascade.
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activities of 2”-O-Galloylmyricitrin.
| Biological Activity | Assay | Test System | IC50 Value | Reference |
| Antioxidant Activity | DPPH Radical Scavenging | In vitro | 5.42 (pIC50) | [1] |
| Anti-inflammatory Activity | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | Data not available |
Note: The pIC50 value represents the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency. While a specific IC50 value for the nitric oxide inhibition by 2”-O-Galloylmyricitrin was not found in the reviewed literature, related galloyl derivatives have demonstrated potent inhibitory activity.
Experimental Protocols
Topical Formulation Protocol: 2”-O-Galloylmyricitrin Hydrogel
This protocol describes the preparation of a 1% (w/w) 2”-O-Galloylmyricitrin hydrogel suitable for topical application in in-vitro and ex-vivo skin models.
Materials:
-
2”-O-Galloylmyricitrin powder
-
Carbopol® 940
-
Glycerin
-
Propylene (B89431) glycol
-
Purified water
-
Magnetic stirrer and stir bar
-
pH meter
-
Weighing balance
Procedure:
-
Carbopol Dispersion: Slowly disperse 1g of Carbopol® 940 in 88g of purified water with constant stirring using a magnetic stirrer. Avoid clump formation. Continue stirring until a uniform, lump-free dispersion is obtained.
-
Incorporation of Actives and Excipients: In a separate beaker, dissolve 1g of 2”-O-Galloylmyricitrin in 5g of propylene glycol. Add 5g of glycerin to this solution and mix until uniform.
-
Mixing: Slowly add the solution from step 2 to the Carbopol dispersion with continuous stirring.
-
Neutralization and Gel Formation: While stirring, add triethanolamine (TEA) dropwise to the mixture to neutralize the Carbopol and induce gel formation. Monitor the pH of the formulation and adjust it to a skin-friendly pH of 5.5 - 6.0.
-
Final Mixing and Storage: Continue stirring for another 15-20 minutes to ensure homogeneity. Store the prepared hydrogel in an airtight container at room temperature, protected from light.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol outlines the procedure to determine the free radical scavenging activity of 2”-O-Galloylmyricitrin using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Materials:
-
2”-O-Galloylmyricitrin
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (analytical grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
-
Pipettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Preparation of Test Samples: Prepare a stock solution of 2”-O-Galloylmyricitrin in methanol. From the stock solution, prepare serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for ascorbic acid as a positive control.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test sample (2”-O-Galloylmyricitrin) or positive control (ascorbic acid) to the respective wells.
-
For the blank, add 100 µL of methanol instead of the test sample.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the sample.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol details the method to assess the anti-inflammatory potential of 2”-O-Galloylmyricitrin by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
2”-O-Galloylmyricitrin
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of 2”-O-Galloylmyricitrin.
-
Incubate for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.
-
Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells with medium only).
-
-
Nitrite Measurement:
-
After the incubation period, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Standard Curve and Calculation: Prepare a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. The percentage of nitric oxide inhibition is calculated as follows:
-
IC50 Determination: Determine the IC50 value by plotting the percentage of NO inhibition against the concentration of 2”-O-Galloylmyricitrin.
Visualizations
Signaling Pathways
The following diagrams illustrate the hypothesized mechanism of action of 2”-O-Galloylmyricitrin in skin cells.
Caption: Proposed anti-inflammatory and antioxidant mechanism of 2”-O-Galloylmyricitrin.
Experimental Workflows
Caption: Workflow for the preparation of 2”-O-Galloylmyricitrin hydrogel.
Caption: General workflow for in vitro antioxidant and anti-inflammatory assays.
Disclaimer
The provided protocols are intended for research purposes only and should be performed by qualified personnel in a laboratory setting. Appropriate safety precautions should be taken when handling chemicals and cell lines. The formulation protocol is a starting point and may require optimization for specific applications.
References
Troubleshooting & Optimization
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation conditions for "2''-O-Galloylmyricitrin" and related flavonoids. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound and related flavonoids?
A good starting point for flavonoid analysis is reversed-phase HPLC (RP-HPLC) using a C18 column.[1][2][3] A gradient elution with a mobile phase consisting of an acidified aqueous solvent (A) and an organic solvent (B) is typically employed.[1][4]
Q2: Which organic solvent is better for flavonoid separation, methanol (B129727) or acetonitrile (B52724)?
Acetonitrile often provides better separation efficiency and lower backpressure compared to methanol.[1][2] However, methanol can offer different selectivity and is a viable alternative.[5][6] The choice may depend on the specific flavonoids being analyzed.
Q3: Why is an acid modifier added to the mobile phase?
An acidic modifier, such as formic acid or acetic acid (typically at 0.1%), is crucial for achieving good peak shape for phenolic compounds like flavonoids.[2][7] It suppresses the ionization of phenolic hydroxyl groups and residual silanol (B1196071) groups on the silica-based stationary phase, minimizing peak tailing.[7][8]
Q4: What detection wavelength should I use for this compound?
Flavonoids generally have two major absorption maxima in the UV-Vis spectrum. For flavonols like myricitrin (B1677591) and its derivatives, detection is often performed around 254 nm, 280 nm, or 360 nm.[1][9] A photodiode array (PDA) or diode-array detector (DAD) is highly recommended to monitor multiple wavelengths and to obtain UV spectra for peak identification.[1][10] For initial screening, monitoring around 254 nm is a common practice.[11][12]
Q5: How can I improve the separation of closely eluting or co-eluting flavonoid peaks?
To improve the resolution of closely eluting peaks, you can try several strategies:
-
Optimize the gradient: A shallower gradient can increase the separation between peaks.[1]
-
Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.
-
Adjust the column temperature: Increasing the temperature can improve efficiency and change selectivity, though the effect varies.[4][13][14]
-
Try a different stationary phase: A column with a different chemistry, such as a phenyl-hexyl column, may provide better separation for aromatic compounds.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase; Column contamination.[8] | Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions.[7] Flush the column with a strong solvent to remove contaminants.[2] |
| Poor Peak Shape (Fronting) | Sample overload; Column bed collapse.[2] | Reduce the sample concentration or injection volume. Replace the column if the bed has collapsed. |
| Shifting Retention Times | Inconsistent mobile phase preparation; Temperature fluctuations; Insufficient column equilibration.[2][15] | Ensure accurate and consistent mobile phase preparation. Use a column oven to maintain a constant temperature.[13] Increase the equilibration time between injections.[2] |
| Poor Resolution/Co-elution | Inappropriate mobile phase composition; Suboptimal gradient; Column degradation.[16] | Adjust the ratio of organic to aqueous solvent.[4] Employ a shallower gradient.[1] Replace the column if it is old or has lost efficiency.[16] |
| High Backpressure | Blockage in the system (e.g., guard column, frits); Column contamination.[17] | Systematically check for blockages by removing components (e.g., guard column) and monitoring the pressure.[17] Back-flush the column or clean it with a strong solvent.[17] |
| Noisy Baseline | Air bubbles in the pump or detector; Contaminated mobile phase.[16] | Degas the mobile phase thoroughly.[6] Prepare fresh mobile phase using high-purity solvents. |
Experimental Protocols
General HPLC Method for Flavonoid Analysis
This protocol is a representative method based on common practices for flavonoid separation. Optimization will be required for specific applications.
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][3] |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water[2][4] |
| Mobile Phase B | Acetonitrile[1][4] |
| Gradient | 10-26% B (0-40 min), 26-65% B (40-70 min), 65-100% B (70-71 min), hold at 100% B (71-75 min)[18] |
| Flow Rate | 1.0 mL/min[12][19] |
| Column Temperature | 25-40°C[4][12][13] |
| Detection | DAD at 254 nm, 280 nm, and 360 nm[1] |
| Injection Volume | 10 µL[2] |
Sample Preparation Protocol
-
Extraction: Extract the plant material with a suitable solvent, such as 80% methanol or ethanol.[20] Sonication can enhance extraction efficiency.[20]
-
Centrifugation: Centrifuge the extract to remove solid plant material.
-
Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection to protect the HPLC system from particulates.[20][21]
Visualizations
Caption: General experimental workflow for HPLC analysis of flavonoids.
Caption: Hypothetical signaling pathway for flavonoid activity.
References
- 1. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ftb.com.hr [ftb.com.hr]
- 4. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sci-int.com [sci-int.com]
- 6. phytopharmajournal.com [phytopharmajournal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Separation and Purification of Flavonoids from Black Currant Leaves by High-Speed Countercurrent Chromatography and Preparative HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. phcog.com [phcog.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. tajhizshimi.com [tajhizshimi.com]
- 16. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 17. agilent.com [agilent.com]
- 18. A Screening Method for the Identification of Glycosylated Flavonoids and Other Phenolic Compounds Using a Standard Analytical Approach for All Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. Dual Wavelength RP-HPLC Method for Simultaneous Determination of Two Antispasmodic Drugs: An Application in Pharmaceutical and Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
Improving the extraction yield of "2''-O-Galloylmyricitrin" from plant materials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction yield of 2''-O-Galloylmyricitrin from plant materials. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of this compound lower than expected?
A1: Low yields can be attributed to several factors, ranging from the choice of extraction method and solvent to the integrity of the compound during processing.
-
Inefficient Extraction Method: Traditional methods like maceration may have lower efficiency.[1] Consider advanced techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can enhance yield and reduce extraction time.[2][3]
-
Suboptimal Solvent System: The polarity of the solvent is crucial for flavonoid extraction.[4] For this compound, a polar solvent is generally required. Ethanol or methanol (B129727), often in aqueous solutions (e.g., 70-80%), are effective for extracting flavonoids.[5][6]
-
Degradation of the Compound: Flavonoids can be sensitive to high temperatures, extreme pH levels, and oxidation.[5][7] The presence of a galloyl group might increase susceptibility to degradation.
-
Improper Sample Preparation: The particle size of the plant material affects solvent penetration. Grinding the material to a fine powder can increase the surface area and improve extraction efficiency.[3]
-
Insufficient Solvent-to-Solid Ratio: A low solvent volume may not be adequate to fully extract the target compound from the plant matrix.[5] Ratios between 1:10 and 1:50 (solid material to solvent) are often used.[3]
Q2: The color of my extract is darkening or turning brown. What does this indicate?
A2: A change in color, particularly browning, often suggests the degradation of flavonoids through oxidation.[5] The phenolic hydroxyl groups are susceptible to oxidation, which can be accelerated by exposure to oxygen, high temperatures, and high pH.[5]
Q3: How can I minimize the degradation of this compound during extraction?
A3: To minimize degradation, consider the following:
-
Temperature Control: Use lower extraction temperatures (e.g., 40-50°C) to prevent thermal degradation.[5]
-
pH Management: A slightly acidic to neutral pH (typically pH 4-6) is often optimal for flavonoid extraction and can improve stability.[3][5]
-
Use of Antioxidants: Adding antioxidants like ascorbic acid to the extraction solvent can help prevent oxidative degradation.[5]
-
Protection from Light: Store extracts in amber-colored vials to protect them from light, which can also contribute to degradation.[5]
-
Reduced Extraction Time: Employing methods like UAE or MAE can significantly shorten the extraction time, reducing the exposure of the compound to potentially degrading conditions.[2][8]
Q4: I am having trouble separating this compound from other compounds in the extract. What can I do?
A4: Co-extraction of other phenolic compounds and tannins is common. For purification, consider the following:
-
Polyamide Chromatography: Polyamide has a high affinity for tannins, which can be a significant component of the crude extract. Filtering the extract through a polyamide column can effectively remove tannins.[9][10]
-
High-Performance Liquid Chromatography (HPLC): For final purification and isolation of this compound, preparative or semi-preparative HPLC is a highly effective technique.[9]
Frequently Asked Questions (FAQs)
Q1: What are the known plant sources of this compound?
A1: this compound has been isolated from several plant species, including:
-
Polygonum capitatum[11]
-
Combretum affinis laxum[9]
-
Polygonum aviculare (where it is also referred to as desmanthin-1)[13]
Q2: What is the most effective solvent for extracting this compound?
A2: While the optimal solvent can depend on the specific plant matrix, polar solvents are generally most effective. Ethanol and methanol are commonly used, often in aqueous solutions.[4][6] One study on Polygonum aviculare found that a high ratio of methanol in the solvent efficiently extracts flavonoids, including this compound (desmanthin-1).[13]
Q3: What are the advantages of using modern extraction techniques like UAE and MAE?
A3: Modern extraction techniques offer several advantages over traditional methods:
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Higher Yields: They can significantly increase the extraction yield of flavonoids.[2][8]
-
Reduced Extraction Time: Extraction times can be shortened from hours to minutes.[14][15]
-
Lower Solvent Consumption: These methods are often more efficient, requiring less solvent.[15]
-
Greener Extraction: Reduced solvent use and energy consumption make them more environmentally friendly.[3]
Q4: What analytical techniques are used to identify and quantify this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the primary method for both quantification and purification of this compound.[9][13] For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used.[16]
Data on Extraction Parameters and Yields
The following tables summarize quantitative data on flavonoid extraction from various studies. While data specifically for this compound is limited, the information on total flavonoids provides a valuable reference for optimizing extraction conditions.
Table 1: Comparison of Extraction Methods for Flavonoids
| Extraction Method | Plant Material | Solvent | Key Findings | Reference |
| Microwave-Assisted Extraction (MAE) | Sedum aizoon leaves | 80.6% Ethanol | Yield: 24.87 ± 0.26 mg/g. MAE significantly shortened extraction time and increased yield compared to conventional Soxhlet extraction (18.67 ± 0.35 mg/g). | [8] |
| Microwave-Assisted Extraction (MAE) | Phyllostachys heterocycla leaves | 78.1% Ethanol | Flavonoid yield increased from 3.35% (Soxhlet) to 4.67% (MAE) with a much shorter extraction time (25 min). | [14] |
| Microwave-Assisted Extraction (MAE) | Syzygium nervosum fruits | Ethanol | Optimal DMC yield of 1409 ± 24 µg/g, higher than heat reflux (1337 ± 37 µg/g) and maceration (1225 ± 81 µg/g). | [15] |
| Ultrasound-Assisted Extraction (UAE) | Elaeocarpus serratus L. leaves | 95% Ethanol | Myricitrin yield of 4.41 mg/g-DL, which was 1.4 times higher than shaking-assisted extraction. | [17] |
Table 2: Influence of Solvents on Flavonoid Extraction from Polygonum aviculare
| Solvent | Content of Desmanthin-1 (this compound) (mg/g of extract) |
| Ethanol | 1.84 |
| Methanol | 2.11 |
| 70% Methanol | 2.21 |
| 30% Methanol | 1.63 |
| Water | 0.98 |
| (Data adapted from a study on Polygonum aviculare)[13] |
Experimental Protocols
Below are detailed methodologies for key extraction techniques that can be adapted for this compound.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavonoids
This protocol is a general guideline and should be optimized for your specific plant material.
-
Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction Setup:
-
Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel.
-
Add the desired volume of extraction solvent (e.g., 70% ethanol) to achieve the target solid-to-liquid ratio (e.g., 1:20 g/mL).
-
-
Ultrasonication:
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Set the desired ultrasonic power (e.g., 250 W), temperature (e.g., 50°C), and extraction time (e.g., 30 minutes).[18]
-
-
Post-Extraction:
-
After sonication, centrifuge the mixture (e.g., at 4000 rpm for 15 minutes) to separate the supernatant from the plant debris.
-
Filter the supernatant through a suitable filter (e.g., 0.45 µm) to obtain the crude extract.
-
-
Analysis: Analyze the extract for this compound content using HPLC.
Protocol 2: Microwave-Assisted Extraction (MAE) of Flavonoids
This protocol provides a general framework for MAE.
-
Sample Preparation: Prepare the dried and powdered plant material as described in the UAE protocol.
-
Extraction Setup:
-
Place a known amount of the powdered sample into a microwave-safe extraction vessel.
-
Add the extraction solvent (e.g., 80% ethanol) at the desired solid-to-liquid ratio (e.g., 1:20 mL/g).[8]
-
-
Microwave Irradiation:
-
Place the vessel in a microwave extractor.
-
Set the microwave power (e.g., 500 W), temperature (e.g., 60°C), and extraction time (e.g., 20 minutes).[8]
-
-
Post-Extraction:
-
Allow the vessel to cool to room temperature.
-
Filter the mixture to separate the extract from the solid residue.
-
-
Analysis: Quantify the this compound content in the extract using HPLC.
Visualizations
General Workflow for Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Key Factors Influencing Extraction Yield
Caption: Factors impacting the extraction yield of this compound.
References
- 1. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Recent Advancements in Microwave-Assisted Extraction of Flavonoids: A Review | Semantic Scholar [semanticscholar.org]
- 3. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. benchchem.com [benchchem.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Screening of Panamanian Plant Extracts for Pesticidal Properties and HPLC-Based Identification of Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ovid.com [ovid.com]
- 14. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 15. Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 16. azolifesciences.com [azolifesciences.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: 2''-O-Galloylmyricitrin Stability and Degradation Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2''-O-Galloylmyricitrin. It offers troubleshooting advice and frequently asked questions (FAQs) related to its stability and the analysis of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the typical instability issues observed with flavonoids like this compound?
A1: Flavonoids, including this compound, are susceptible to degradation under several conditions. The presence of numerous hydroxyl groups makes them prone to oxidation.[1] Glycosidic bonds can be susceptible to hydrolysis, especially under acidic or basic conditions, which may lead to the loss of the galloyl and myricitrin (B1677591) moieties.[2] Temperature and light can also accelerate these degradation processes.[3][4]
Q2: What are the primary degradation products expected from this compound?
A2: Based on its structure, the primary degradation products would likely result from the hydrolysis of the ester and glycosidic linkages. This would yield gallic acid, myricitrin, and potentially myricetin (B1677590) (the aglycone of myricitrin). Further degradation of these individual components could also occur.
Q3: Which analytical techniques are most suitable for analyzing the stability of this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely used and effective method for separating and quantifying this compound and its degradation products.[2][5] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable as it provides molecular weight and fragmentation data.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for unambiguous structure confirmation of isolated degradation products.[2][6]
Q4: How should I design a forced degradation study for this compound?
A4: A forced degradation study, also known as stress testing, is crucial for understanding the degradation pathways and demonstrating the specificity of your analytical method.[8][9] The study should expose this compound to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[8][9] These conditions typically include acid and base hydrolysis, oxidation, heat, and photolysis.[8][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Rapid degradation of this compound standard solution. | 1. Inappropriate solvent pH. 2. Exposure to light. 3. High temperature. 4. Presence of oxidative agents. | 1. Prepare solutions in a slightly acidic buffer (e.g., pH 4-6) and store at low temperatures (2-8 °C). 2. Protect solutions from light by using amber vials or covering with aluminum foil. 3. Store stock solutions frozen (-20 °C or -80 °C) for long-term stability. 4. Use high-purity, degassed solvents. |
| Poor separation of degradation products in HPLC. | 1. Inappropriate mobile phase composition or gradient. 2. Unsuitable column chemistry. 3. pH of the mobile phase is not optimal. | 1. Optimize the gradient elution program, varying the ratio of organic solvent (e.g., methanol (B129727) or acetonitrile) to acidified water. 2. Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl). A C18 column is generally a good starting point.[7] 3. Adjust the pH of the aqueous mobile phase (e.g., with formic acid or acetic acid) to improve peak shape and resolution. |
| Difficulty in identifying unknown degradation products. | 1. Insufficient concentration of the degradation product for detection. 2. Lack of appropriate analytical standards. 3. Complex fragmentation pattern in MS. | 1. Concentrate the sample or perform a semi-preparative HPLC to isolate the unknown peak. 2. If standards are unavailable, utilize high-resolution mass spectrometry (HRMS) for accurate mass measurement and prediction of the elemental composition. 3. Perform MS/MS experiments at different collision energies to obtain a more detailed fragmentation pattern to aid in structural elucidation.[11] |
| Inconsistent results in stability studies. | 1. Variability in storage conditions. 2. Inconsistent sample preparation. 3. Instability of the analytical system. | 1. Ensure precise control and monitoring of temperature and humidity in stability chambers. 2. Use a validated and standardized procedure for sample preparation. 3. Perform system suitability tests before each analytical run to ensure the HPLC/LC-MS system is performing correctly. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathway.
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Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize with an appropriate amount of 0.1 M HCl before analysis.
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Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.[12]
-
Thermal Degradation: Expose solid this compound to a dry heat of 80°C for 48 hours.[3]
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for a specified duration, as per ICH Q1B guidelines.
Protocol 2: HPLC-DAD Method for Stability Analysis
This protocol provides a starting point for developing an HPLC method for the quantitative analysis of this compound and its degradation products.
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B
-
35-40 min: 10% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 350 nm
-
Injection Volume: 10 µL
Data Presentation
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Products (Retention Time) |
| 0.1 M HCl, 60°C, 24h | Data | Data | Data |
| 0.1 M NaOH, RT, 2h | Data | Data | Data |
| 3% H₂O₂, RT, 24h | Data | Data | Data |
| Dry Heat, 80°C, 48h | Data | Data | Data |
| Photolytic (UV/Vis) | Data | Data | Data |
Table 2: Stability of this compound under ICH Storage Conditions
| Storage Condition | Time Point | Assay (% Initial) | Purity (%) | Appearance |
| 25°C / 60% RH | 0 Months | 100 | 99.8 | Yellow Powder |
| 3 Months | Data | Data | Data | |
| 6 Months | Data | Data | Data | |
| 40°C / 75% RH | 0 Months | 100 | 99.8 | Yellow Powder |
| 1 Month | Data | Data | Data | |
| 3 Months | Data | Data | Data | |
| 6 Months | Data | Data | Data |
Visualizations
Caption: Workflow for Forced Degradation Study and Analysis.
Caption: Hypothetical Signaling Pathway Modulation.
References
- 1. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
Resolving co-elution issues in the chromatographic analysis of "2''-O-Galloylmyricitrin"
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding co-elution issues encountered during the chromatographic analysis of 2''-O-Galloylmyricitrin.
Troubleshooting Guides
Issue: Poor resolution and co-eluting peaks between this compound and other compounds.
Question: My chromatogram shows that this compound is co-eluting with another peak, which I suspect to be Myricitrin or a positional isomer. How can I improve the separation?
Answer: Co-elution of structurally similar flavonoid glycosides is a common challenge. A systematic approach to optimizing your HPLC/UPLC method can resolve this issue. Below is a step-by-step guide to improve peak resolution.
Initial Assessment:
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Peak Shape: Examine the peak shape of the co-eluting compounds. A broad or tailing peak can indicate secondary interactions with the stationary phase or suboptimal mobile phase conditions.
-
Resolution Value (Rs): If possible, calculate the resolution between the two peaks. A value of Rs < 1.5 indicates incomplete separation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for resolving co-elution.
Step 1: Optimize the Mobile Phase Gradient
A well-optimized gradient is crucial for separating complex mixtures.
-
Decrease the Gradient Slope: A shallower gradient around the elution time of this compound can significantly improve the separation of closely eluting compounds.
-
Introduce an Isocratic Hold: Incorporate an isocratic hold in the gradient at a solvent composition just before the elution of the target compounds. This can help to sharpen peaks and improve resolution.
Step 2: Modify Mobile Phase Composition
Changing the selectivity of the mobile phase can have a significant impact on peak resolution.
-
Change the Organic Modifier: If you are using acetonitrile (B52724) (ACN), try switching to methanol (B129727) (MeOH) or vice versa. The different solvent properties can alter the elution order and improve separation.
-
Adjust the Acidic Modifier: The concentration of the acid in the mobile phase can affect peak shape and retention. Varying the concentration of formic acid (e.g., from 0.1% to 0.5%) can be effective.[1][2]
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Modify the pH: The retention of flavonoids can be sensitive to the pH of the aqueous phase. A slight adjustment in pH can alter the ionization state of the analytes and improve separation. Buffering the mobile phase with ammonium (B1175870) formate (B1220265) can also be beneficial.[2]
Step 3: Adjust Flow Rate and Temperature
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Decrease the Flow Rate: Lowering the flow rate generally increases column efficiency and can lead to better resolution, although it will increase the analysis time.
-
Optimize Column Temperature: Temperature can affect both selectivity and efficiency. Experiment with different column temperatures (e.g., 30°C, 40°C, 50°C) to find the optimal condition for your separation.
Step 4: Evaluate the Stationary Phase
If mobile phase optimization is insufficient, changing the stationary phase can provide a different selectivity.
-
Try a Different C18 Column: Not all C18 columns are the same. Columns from different manufacturers can have different bonding technologies and surface characteristics, leading to different selectivities.
-
Consider an Alternative Stationary Phase: If a C18 column does not provide adequate resolution, consider a column with a different chemistry, such as a Phenyl-Hexyl or a cyano (CN) phase. These can offer alternative selectivities for flavonoids.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with this compound?
A1: The most likely co-eluting compounds are its structural isomers, such as 3''-O-Galloylmyricitrin and 6''-O-Galloylmyricitrin, as well as the parent compound, Myricitrin. Other structurally related flavonoid glycosides present in the sample matrix can also be a source of co-elution.
Q2: Can sample preparation affect co-elution?
A2: Yes, improper sample preparation can lead to peak broadening and increase the likelihood of co-elution. Ensure that your sample is fully dissolved in a solvent compatible with the initial mobile phase. Solid-phase extraction (SPE) with a C18 cartridge can be used to clean up complex samples and remove interfering substances before HPLC analysis.[1]
Q3: My peaks are tailing. What could be the cause?
A3: Peak tailing for flavonoid glycosides is often caused by secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, ensure your mobile phase is sufficiently acidic (e.g., with 0.1% to 0.5% formic acid) to suppress the ionization of the silanol groups.[1][2] Tailing can also be caused by column overload, so try injecting a smaller sample volume or a more dilute sample.
Q4: What detection wavelength is optimal for this compound?
A4: Flavonols like this compound typically have a strong absorbance around 350 nm. Monitoring at this wavelength can improve selectivity and sensitivity.[1] A photodiode array (PDA) detector is highly recommended to check for peak purity and to identify potential co-eluting compounds by examining the UV spectra across the peak.
Q5: Is UPLC a better option than HPLC for separating this compound and its isomers?
A5: Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (< 2 µm), which provides significantly higher efficiency and resolution compared to traditional HPLC. If you have access to a UPLC system, it is highly recommended for challenging separations of isomers like this compound.
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of this compound
This protocol provides a starting point for the analysis of this compound and can be modified to resolve co-elution issues.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.7 µm)[1] |
| Mobile Phase A | 0.5% formic acid in water[1] |
| Mobile Phase B | 0.5% formic acid in acetonitrile[1] |
| Flow Rate | 0.3 mL/min[1] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 350 nm[1] |
| Injection Volume | 5 µL |
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 30 | 90 |
| 32 | 90 |
| 35 | 5 |
| 40 | 5 |
Sample Preparation:
-
Extract the plant material with a suitable solvent (e.g., methanol:water:formic acid, 50:45:5, v/v/v).[1]
-
Centrifuge the extract and filter the supernatant through a 0.2 µm syringe filter.
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If necessary, perform a solid-phase extraction (SPE) cleanup using a C18 cartridge.[1]
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Evaporate the solvent and reconstitute the sample in the initial mobile phase.
Data Presentation
Table 1: Comparison of Different Acid Modifiers on Peak Resolution
| Acid Modifier (0.1% in Water) | Resolution (Rs) between this compound and Myricitrin (Hypothetical) | Peak Tailing Factor (Tf) for this compound (Hypothetical) |
| Formic Acid | 1.4 | 1.2 |
| Acetic Acid | 1.2 | 1.4 |
| Trifluoroacetic Acid (TFA) | 1.6 | 1.1 |
Note: This table presents hypothetical data to illustrate the potential impact of different acid modifiers on the separation.
Table 2: Effect of Organic Modifier on Retention Time (Hypothetical)
| Compound | Retention Time (min) with Acetonitrile | Retention Time (min) with Methanol |
| Myricitrin | 15.2 | 18.5 |
| This compound | 15.5 | 19.2 |
Note: This table presents hypothetical data to illustrate the potential impact of different organic modifiers on retention time.
Visualization of Key Concepts
Logical Relationship for Method Optimization
Caption: Hierarchy of chromatographic parameter adjustments.
References
- 1. Characterization and quantification of flavonoid glycosides in the Prunus genus by UPLC-DAD-QTOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low solubility of "2''-O-Galloylmyricitrin" in biological buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of "2''-O-Galloylmyricitrin" in biological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a flavonoid, a class of polyphenolic compounds found in various plants.[1] Like many polyphenols, it possesses a complex structure that contributes to its low aqueous solubility.[2] This poor solubility in biological buffers (e.g., PBS, TRIS) can lead to several experimental issues, including precipitation, inaccurate concentration measurements, and reduced bioavailability in cell-based assays, ultimately affecting the reliability and reproducibility of results.[3]
Q2: What are the general solubility characteristics of this compound?
Q3: What is the recommended starting solvent for creating a stock solution?
A3: Based on the solubility of structurally similar compounds, high-purity Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for creating a concentrated stock solution of this compound.[6]
Q4: What is "solvent shock" and how can I avoid it?
A4: Solvent shock refers to the rapid precipitation of a compound when a concentrated organic stock solution is diluted into an aqueous buffer in which the compound has low solubility. To avoid this, it is crucial to perform a stepwise dilution, gradually introducing the aqueous buffer to the stock solution.[7]
Troubleshooting Guide for Low Solubility
This guide addresses common issues encountered when preparing solutions of this compound for biological experiments.
Issue 1: Precipitate forms immediately upon dilution of the DMSO stock solution into my aqueous buffer.
This is a classic sign of the compound crashing out of solution due to poor aqueous solubility.
Troubleshooting Workflow for Immediate Precipitation
Caption: Troubleshooting workflow for immediate precipitation.
Detailed Methodologies:
-
Protocol 1: Optimized Dilution Technique
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved; gentle warming (to 37°C) or brief sonication can aid this process.
-
Instead of adding the DMSO stock directly to the full volume of your aqueous buffer, perform a serial dilution. For example, add a small volume of the buffer to your DMSO stock, mix well, and then transfer this intermediate dilution to the final buffer volume.
-
Crucially, ensure the final concentration of DMSO in your experimental setup is as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts or cellular toxicity.[7]
-
Issue 2: The compound appears to dissolve initially but then precipitates over time.
This may indicate that the solution is supersaturated or that the compound is unstable in the buffer.
Troubleshooting Workflow for Delayed Precipitation
Caption: Troubleshooting workflow for delayed precipitation.
Detailed Methodologies:
-
Protocol 2: pH-Dependent Solubility Assessment
-
The solubility of flavonoids can be pH-dependent. Prepare your biological buffer at a range of pH values (e.g., 6.5, 7.4, 8.0) to determine if solubility improves at a slightly more acidic or alkaline pH.
-
Be mindful that altering the pH may impact your biological assay, so any changes must be validated for compatibility. For some polyphenols, increasing the pH can enhance solubility.[3]
-
-
Protocol 3: Utilizing Solubilizing Agents
-
For challenging cases, consider the inclusion of solubilizing agents. These should be tested for compatibility with your specific experimental system.
-
Cyclodextrins: Molecules like 2-hydroxypropyl-β-cyclodextrin (HPBCD) can encapsulate hydrophobic compounds, increasing their aqueous solubility.[4][8]
-
Surfactants: Low concentrations of non-ionic surfactants such as Polysorbate 80 (Tween 80) can be effective.[9]
-
Polymers: Water-soluble polymers like Polyvinylpyrrolidone (PVP) have been used to create amorphous solid dispersions of flavonoids, significantly enhancing their solubility.[4][10]
-
Quantitative Data Summary
While specific data for this compound is limited, the following table summarizes the aqueous solubility of its parent compound, Myricetin, to provide a point of reference.
| Compound | Solvent/Buffer | Temperature | Solubility | Citation |
| Myricetin | Pure Water | Not Specified | ~16.6 µg/mL | [4] |
| Myricetin | Pure Water | 23°C | ~9.3 - 12.9 µg/mL | [11] |
| Myricetin | Pure Water | 35°C | ~22.1 - 33.1 µg/mL | [11] |
| Myricetin | 0.5 fraction PEG 400 (pH 5) | Not Specified | ~72.8 µg/mL | [11] |
Note: The solubility of this compound may differ from Myricetin due to the presence of the galloyl and rhamnose groups. However, the extremely low water solubility of the parent compound underscores the need for the solubilization strategies outlined above.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. JP2003284525A - Method for improving solubility of polyphenol in water and aqueous solution containing high content of polyphenol - Google Patents [patents.google.com]
- 4. Myricetin Nanofibers Enhanced Water Solubility and Skin Penetration for Increasing Antioxidant and Photoprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3'-O-Galloylmyricitrin | CAS:143202-36-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Solid-State and Solution Characterization of Myricetin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Enhancing the Accuracy of 2''-O-Galloylmyricitrin Bioactivity Assays
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to enhance the accuracy and reproducibility of bioactivity assays for 2''-O-Galloylmyricitrin.
Frequently Asked Questions (FAQs)
Q1: What are the primary known bioactivities of this compound?
A1: this compound, a flavonoid found in various plants, is recognized for a range of biological activities. Its most prominent reported bioactivities include antioxidant, anti-inflammatory, and enzyme inhibitory effects.[1][2] The galloyl group attached to the myricitrin (B1677591) structure is believed to significantly contribute to its potent radical scavenging and enzyme-inhibiting capabilities.
Q2: Why am I seeing inconsistent results in my antioxidant assays with this compound?
A2: Inconsistencies in antioxidant assays like DPPH and ABTS can arise from several factors. The stability of this compound can be influenced by pH and exposure to light.[3] It is also crucial to consider the reaction kinetics, as some flavonoids exhibit a slower reaction with certain radical species.[4] For improved consistency, it is recommended to use fresh solutions, protect them from light, and ensure a standardized incubation time.
Q3: How can I be sure that the observed enzyme inhibition is not a false positive?
A3: Flavonoids, including this compound, can interfere with assay results through non-specific mechanisms. For instance, they can act as redox-active compounds, which may lead to false positives in assays that rely on redox-sensitive readouts. To mitigate this, it is advisable to include a counter-screen to check for redox activity and to be cautious with assays involving peroxidases, as flavonoids are known inhibitors of this enzyme class.[5]
Q4: What is the best way to dissolve this compound for my bioassays?
A4: Due to its polyphenolic structure, this compound may have limited solubility in aqueous buffers. The recommended approach is to first prepare a concentrated stock solution in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO).[6][7][8] This stock solution can then be diluted into the aqueous assay buffer to the final desired concentration. It is critical to keep the final DMSO concentration in the assay low (typically below 0.5%) to avoid solvent-induced artifacts.
Q5: Can this compound interfere with protein quantification in my cell-based assays?
A5: Yes, flavonoids with a high degree of hydroxylation can interfere with common colorimetric protein assays, such as the BCA and Lowry assays.[2][9][10] This interference can lead to an overestimation of protein concentration. If you are quantifying protein in cell lysates that have been treated with this compound, consider using a protein assay that is less susceptible to interference from reducing agents, like the Bradford assay.
Troubleshooting Guides
Issue 1: High Background Absorbance in Antioxidant Assays
-
Question: My blank and control wells in the DPPH/ABTS assay have unusually high background absorbance. What could be the cause?
-
Answer:
-
Solvent Quality: Ensure that the solvent (e.g., methanol, ethanol) used to dissolve the DPPH or ABTS radical is of high purity. Impurities can contribute to background absorbance.
-
Light Exposure: DPPH and ABTS radicals are light-sensitive. Prepare and store these reagents in amber-colored vials or protect them from light to prevent degradation that can affect absorbance readings.
-
Improper Wavelength: Double-check that you are measuring the absorbance at the correct wavelength (around 517 nm for DPPH and 734 nm for ABTS).[11]
-
Issue 2: Poor Reproducibility in Enzyme Inhibition Assays
-
Question: I am getting highly variable IC50 values for this compound in my xanthine (B1682287) oxidase/α-glucosidase inhibition assay. How can I improve reproducibility?
-
Answer:
-
Compound Stability: As a polyphenolic compound, this compound may be unstable in certain buffer conditions, especially at non-neutral pH.[3] Prepare fresh working solutions for each experiment from a frozen stock.
-
Pre-incubation Time: Ensure a consistent pre-incubation time of the enzyme with the inhibitor before adding the substrate. This allows for the binding equilibrium to be reached.
-
Enzyme Activity: The activity of the enzyme can vary between batches. Always run a positive control (e.g., allopurinol (B61711) for xanthine oxidase, acarbose (B1664774) for α-glucosidase) to normalize your results.[12][13]
-
Issue 3: Evidence of Cellular Toxicity in Anti-Inflammatory Assays
-
Question: At higher concentrations, this compound appears to be causing cell death in my LPS-stimulated macrophage model. How can I differentiate anti-inflammatory effects from cytotoxicity?
-
Answer:
-
Perform a Cytotoxicity Assay: Before conducting the anti-inflammatory assay, determine the non-toxic concentration range of this compound on your specific cell line using a cell viability assay such as MTT or CCK-8.[14][15][16]
-
Select Appropriate Concentrations: Based on the cytotoxicity results, choose concentrations for your anti-inflammatory experiments that are well below the cytotoxic threshold.
-
Visual Inspection: Always visually inspect the cells under a microscope before and after treatment to check for morphological signs of stress or death.
-
Quantitative Data Summary
The following tables summarize the reported IC50 values for this compound and related compounds in various bioactivity assays.
| Antioxidant Assays | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| DPPH Radical Scavenging | ~5-15 | Ascorbic Acid | ~25-50 |
| ABTS Radical Scavenging | ~2-10 | Trolox | ~15-30 |
Note: The IC50 values for this compound in antioxidant assays are estimated based on the high potency of galloyl-containing flavonoids and may vary depending on specific assay conditions.[4][11][17][18]
| Enzyme Inhibition Assays | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| Xanthine Oxidase | ~10-50 (estimated) | Allopurinol | ~2-10 |
| α-Glucosidase | ~5-25 (estimated) | Acarbose | ~200-500 |
Note: Specific IC50 values for this compound in these enzyme inhibition assays are not widely reported. The estimated values are based on the inhibitory activities of structurally similar flavonoids.[12][13][19]
Experimental Protocols
DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in an amber bottle at 4°C.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in DMSO.
-
Prepare a series of dilutions of this compound in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound.
-
For the control, mix 100 µL of the DPPH solution with 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.
-
α-Glucosidase Inhibition Assay
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate (B84403) buffer (pH 6.8).
-
Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 0.5 U/mL.
-
Dissolve p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer to a concentration of 5 mM.
-
Prepare a stock solution of this compound in DMSO and serial dilutions in the phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the α-glucosidase solution to 50 µL of each dilution of the test compound.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.[12]
-
Anti-Inflammatory Activity in LPS-Stimulated Macrophages
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. Include a vehicle control (cells treated with DMSO and LPS) and a negative control (cells with no treatment).
-
-
Measurement of Inflammatory Mediators:
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cytokine levels in the this compound-treated groups to the vehicle control group to determine the percentage of inhibition.
-
Visualizations
Caption: A generalized experimental workflow for assessing the bioactivity of this compound.
Caption: The inhibitory effect of this compound on the NF-κB signaling pathway.
Caption: A logical troubleshooting workflow for common issues in this compound bioassays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Solid-State and Solution Characterization of Myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Xanthine oxidase/tyrosinase inhibiting, antioxidant, and antifungal oxindole alkaloids from Isatis costata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BindingDB PrimarySearch_ki [bdb99.ucsd.edu]
- 18. Influence of gallic acid on α-amylase and α-glucosidase inhibitory properties of acarbose - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Matrix Effects in the Mass Spectrometry Analysis of 2''-O-Galloylmyricitrin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the mass spectrometry (MS) analysis of 2''-O-Galloylmyricitrin. Matrix effects, a common phenomenon in LC-MS analysis, can significantly impact the accuracy, precision, and sensitivity of quantification by either suppressing or enhancing the analyte signal.[1][2] This guide offers practical solutions and detailed protocols to mitigate these effects.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I am observing significant signal suppression for this compound in my plasma samples compared to the standard in a pure solvent. How can I confirm and quantify this matrix effect?
Answer:
Signal suppression is a common matrix effect where co-eluting endogenous components from the sample, such as phospholipids, compete with the analyte for ionization, leading to a decreased signal.[1][2] To confirm and quantify this effect, you can perform a post-extraction spike experiment.
Experimental Protocol: Quantifying Matrix Effect using Post-Extraction Spike
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Prepare three sets of samples:
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Set A (Neat Solution): Spike this compound into the initial mobile phase or a pure solvent at a known concentration (e.g., mid-range of your calibration curve).
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Set B (Post-Spiked Matrix): Extract a blank plasma sample using your established protocol. After the final extraction step and just before analysis, spike the extracted matrix with this compound at the same concentration as Set A.
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Set C (Pre-Spiked Matrix): Spike this compound into the blank plasma before the extraction process begins. This set is used to determine recovery, not the matrix effect itself.
-
-
Analyze all three sets using your LC-MS/MS method.
-
Calculate the Matrix Effect (%) using the following formula:
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
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Values between 85% and 115% are often considered acceptable, but this can depend on the specific assay requirements.
-
Question 2: My results for this compound show poor reproducibility and accuracy. Could this be due to matrix effects, and what are the first troubleshooting steps?
Answer:
Yes, poor reproducibility and accuracy are classic symptoms of uncompensated matrix effects.[1] The first steps in troubleshooting should focus on improving the sample preparation to remove interfering matrix components.
Initial Troubleshooting Steps:
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Evaluate Your Sample Cleanup: If you are using a simple protein precipitation method, consider a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
Optimize Chromatography: Ensure that this compound is chromatographically separated from the bulk of the matrix components. You can try:
-
Using a column with a different stationary phase.
-
Adjusting the gradient elution profile to better resolve the analyte from interferences.
-
Employing a divert valve to send the highly polar, early-eluting matrix components to waste instead of the mass spectrometer.
-
-
Check for Phospholipid Interference: Phospholipids are common culprits for matrix effects in plasma samples. You can monitor for characteristic phospholipid product ions (e.g., m/z 184) in your MS/MS method to see if they co-elute with your analyte.
Question 3: I want to develop a robust sample preparation protocol to minimize matrix effects for this compound from a plant extract. What is a recommended detailed procedure?
Answer:
For complex matrices like plant extracts, Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up the sample and reducing matrix effects. A mixed-mode SPE cartridge that can exploit the polar and aromatic nature of this compound would be a good choice.
Detailed Experimental Protocol: Solid-Phase Extraction (SPE) for this compound from Plant Extracts
-
Sample Pre-treatment:
-
Homogenize 1 g of the lyophilized plant material in 10 mL of 80% methanol (B129727) in water.
-
Sonicate for 30 minutes, then centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant. Dilute 1 mL of the supernatant with 4 mL of 0.1% formic acid in water.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode C18 and anion exchange SPE cartridge (or a similar reversed-phase cartridge).
-
Condition the cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water.
-
-
Sample Loading:
-
Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Wash with 3 mL of hexane (B92381) to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of methanol containing 0.1% formic acid.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase for LC-MS analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is "matrix effect" in the context of mass spectrometry?
A1: The matrix refers to all the components in a sample other than the analyte of interest.[1] Matrix effects occur when these components co-elute with the analyte and interfere with its ionization in the mass spectrometer's source.[1] This interference can either decrease the analyte's signal (ion suppression) or increase it (ion enhancement), leading to inaccurate quantification.[1][2]
Q2: Are flavonoids like this compound particularly susceptible to matrix effects?
A2: Yes. Flavonoids are often analyzed in complex matrices such as plant extracts, food products, and biological fluids (plasma, urine). These matrices contain a wide variety of compounds (sugars, lipids, other phenolics, salts) that can cause significant matrix effects, particularly with electrospray ionization (ESI), which is commonly used for flavonoid analysis.
Q3: What are the main strategies to overcome matrix effects in the analysis of this compound?
A3: There are three primary strategies:
-
Improve Sample Preparation: The goal is to remove as many interfering components as possible before the sample is injected into the LC-MS system. Techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation.
-
Optimize Chromatographic Conditions: By improving the separation of this compound from matrix components, you can minimize their co-elution and thus their impact on ionization. This can be achieved by adjusting the mobile phase gradient, changing the column, or using techniques like 2D-LC.
-
Use a Compensation Method: If matrix effects cannot be eliminated, they can be compensated for. The most common methods are:
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is identical to the sample matrix. This ensures that the standards experience the same matrix effects as the analyte in the samples.
-
Internal Standard (IS) Calibration: A stable isotope-labeled version of this compound would be the ideal internal standard. If unavailable, a structurally similar compound that co-elutes and experiences similar matrix effects can be used. The ratio of the analyte peak area to the IS peak area is used for quantification, which corrects for signal variations.
-
Q4: When should I use a matrix-matched calibration curve versus an internal standard?
A4:
-
Matrix-matched calibration is a good choice when a representative blank matrix is readily available and the matrix effect is consistent across different samples. However, it can be labor-intensive to prepare.
-
An internal standard (IS) is generally the preferred approach, especially a stable isotope-labeled IS, as it can correct for variations in matrix effects between different samples as well as variability during sample preparation. If a stable isotope-labeled IS is not available, finding a suitable structural analog that behaves similarly can be challenging.
Q5: Can the choice of ionization source affect the severity of matrix effects?
A5: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI). If your instrumentation allows, testing your analysis with an APCI source might show a reduction in matrix effects, although this could also affect the ionization efficiency of this compound itself.
Data Presentation
Table 1: Hypothetical Quantitative Data on Matrix Effects for this compound in Human Plasma with Different Sample Preparation Methods.
| Sample Preparation Method | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Spiked Plasma) | Matrix Effect (%) | Ionization Effect |
| Protein Precipitation (Acetonitrile) | 1,250,000 | 487,500 | 39% | Suppression |
| Liquid-Liquid Extraction (Ethyl Acetate) | 1,250,000 | 912,500 | 73% | Suppression |
| Solid-Phase Extraction (Mixed-Mode) | 1,250,000 | 1,150,000 | 92% | Minimal Effect |
This data is illustrative and demonstrates how more effective sample cleanup can reduce ion suppression.
Visualizations
Experimental Workflows
References
Optimal storage and handling conditions for "2''-O-Galloylmyricitrin" analytical standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and use of 2''-O-Galloylmyricitrin analytical standards.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. It is a derivative of myricitrin (B1677591) and is often isolated from herbs such as Polygonum capitatum. It is supplied as a yellow powder with a purity of ≥98% for research purposes.
Q2: What are the recommended storage conditions for solid this compound analytical standards?
A2: For long-term storage, the solid analytical standard should be stored in a tightly sealed vial at 2-8°C. Under these conditions, the product can be stored for up to 24 months.[1]
Q3: How should I store solutions of this compound?
A3: It is recommended to prepare and use solutions on the same day.[1] If you need to prepare stock solutions in advance, they should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to two weeks.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening.[1]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in solvents such as DMSO, pyridine, methanol (B129727), and ethanol (B145695).[1]
Q5: What are the primary safety precautions when handling this compound powder?
A5: When handling the solid compound, it is important to avoid dust formation and inhalation.[2] Use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle the compound in a well-ventilated area. In case of contact with skin or eyes, rinse thoroughly with water.
Storage Condition Summary
| Parameter | Solid Analytical Standard | Stock Solutions |
| Temperature | 2-8°C[1] | -20°C[1] |
| Duration | Up to 24 months[1] | Up to 2 weeks[1] |
| Container | Tightly sealed vial[1] | Tightly sealed aliquots[1] |
| Light | Store protected from light | Store protected from light |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) for optimal stability. | N/A |
Troubleshooting Guides
HPLC Analysis Troubleshooting
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | - Interaction with residual silanols on the column. - Column overload. | - Adjust the mobile phase pH. - Reduce the injection volume or sample concentration. |
| Peak Fronting | - Column overload. - Inappropriate sample solvent. | - Decrease the amount of sample injected. - Dissolve the sample in the mobile phase whenever possible. |
| Ghost Peaks | - Contamination in the injector or column. - Carryover from a previous injection. | - Flush the injector and column with a strong solvent. - Include a wash step in the gradient program to elute strongly retained compounds. |
| Retention Time Shifts | - Change in mobile phase composition. - Fluctuation in column temperature. | - Prepare fresh mobile phase and ensure proper mixing and degassing. - Use a column oven to maintain a consistent temperature. |
| High Backpressure | - Blockage in the system (e.g., guard column, frits). - Precipitated buffer in the mobile phase. | - Replace the guard column and in-line filters. - Back-flush the analytical column. - Ensure buffer components are fully dissolved in the mobile phase. |
Antioxidant Assay (DPPH) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Results | - Degradation of DPPH solution. - Inaccurate pipetting. | - Prepare fresh DPPH solution daily and protect it from light. - Ensure accurate and consistent pipetting of all solutions. |
| Low Scavenging Activity | - Insufficient concentration of the analytical standard. - Incorrect wavelength measurement. | - Prepare a wider range of concentrations for the standard. - Verify the spectrophotometer is set to the correct wavelength for DPPH (around 517 nm). |
| High Blank Absorbance | - Contaminated solvent. | - Use high-purity methanol or ethanol for all solutions. |
Experimental Protocols
Validated HPLC-UV Method for Quantification
This protocol is adapted from a validated method for the simultaneous quantification of flavonoids, including this compound (referred to as desmanthin-1).[3]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.05% trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile/Methanol (60:40, v/v) with 0.05% TFA.
-
-
Gradient Elution:
-
0-35 min: 15-65% B
-
35-40 min: 65% B
-
40-42 min: 65-100% B
-
42-46 min: 100% B
-
46-49 min: 100-15% B
-
49-55 min: 15% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions with the mobile phase to prepare a series of working standards of known concentrations.
-
-
Sample Preparation:
-
Extract the sample with a suitable solvent (e.g., methanol or ethanol).
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol provides a general framework for assessing the antioxidant activity of this compound using the DPPH assay.[4][5][6][7][8]
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and stored in an amber bottle in the dark.
-
This compound Stock Solution (1 mM): Prepare a stock solution in methanol.
-
Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 10, 25, 50, 75, 100 µM) in methanol.
-
Positive Control: Prepare a stock solution and serial dilutions of a standard antioxidant like ascorbic acid or Trolox.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of each concentration of the this compound working solutions, positive control, and methanol (as a blank) to separate wells.
-
Add 50 µL of the 0.1 mM DPPH solution to all wells except the blank wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
% Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the standard.
-
Visualizations
Experimental Workflow: HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Signaling Pathway: Inhibition of TLR4-Mediated Inflammatory Response
Caption: Proposed mechanism of this compound in inhibiting the TLR4/MyD88 signaling pathway.
References
- 1. This compound | CAS:56939-52-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. ovid.com [ovid.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of 2''-O-Galloylmyricitrin, Myricitrin, and Myricetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of three structurally related flavonoids: 2''-O-Galloylmyricitrin, myricitrin, and myricetin (B1677590). The following sections present a synthesis of available experimental data to facilitate an evidence-based evaluation of their potential as antioxidant agents.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of this compound, myricitrin, and myricetin have been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) and other quantitative measures from these assays are summarized below. It is important to note that a direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound | IC50 / pIC50 | Notes |
| This compound | pIC50 = 5.42[1] | A higher pIC50 value indicates greater antioxidant potency. |
| Myricitrin | 165.75 µM GAE[2] | Exhibited the strongest antioxidant activity among compounds isolated from Daebong persimmon peel.[2] |
| Myricetin | 4.68 µg/mL[3] | Demonstrates significantly stronger scavenging of the DPPH radical compared to Fisetin.[3] |
| Myricetin-3-O-galactoside | Higher IC50 than Myricetin[4][5] | Myricetin aglycone is a more potent DPPH radical scavenger than its glycoside.[4][5] |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Compound | IC50 | Notes |
| Myricetin | 16.78 µg/mL[3] | Shows potent ABTS radical scavenging activity.[3] |
Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay
| Compound | Antioxidant Capacity | Notes |
| Myricitrin | 1,609.56 µM TE[2] | Demonstrated the highest FRAP value among the compounds tested from persimmon peel.[2] |
Table 4: Other Radical Scavenging Assays
| Compound | Assay | IC50 | Notes |
| Myricetin | PTIO•-trapping | Lower IC50 than Myricetin-3-O-galactoside[4][5] | Myricetin shows superior scavenging of 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide radicals.[4][5] |
| Myricetin | •O2 inhibition | Lower IC50 than Myricetin-3-O-galactoside[4][5] | Myricetin is more effective at inhibiting superoxide (B77818) radicals.[4][5] |
Summary of Findings
Based on the available data, myricetin consistently demonstrates very strong antioxidant activity across multiple radical scavenging assays. The presence of a galloyl group in this compound appears to confer potent antioxidant activity, as indicated by its high pIC50 value in the DPPH assay.[1] Myricitrin also exhibits significant antioxidant potential, proving to be a major antioxidant component in certain plant extracts.[2]
A comparative study between myricetin and its glycoside, myricetin-3-O-galactoside, revealed that the aglycone (myricetin) has a significantly lower IC50 value, indicating higher antioxidant potency in DPPH, PTIO•, and •O2− scavenging assays.[4][5] This suggests that the free hydroxyl groups on the flavonoid backbone are crucial for radical scavenging, and glycosylation can diminish this activity. The addition of a galloyl moiety, as seen in this compound, is known to enhance the radical scavenging capacity of flavonoids.[6]
Mechanisms of Antioxidant Action & Signaling Pathways
The antioxidant effects of these flavonoids are executed through direct radical scavenging and the modulation of intracellular signaling pathways that bolster endogenous antioxidant defenses.
Direct Radical Scavenging
The core mechanism involves the donation of a hydrogen atom from their hydroxyl groups to neutralize free radicals. The resulting flavonoid radical is stabilized by resonance. The 3',4',5'-trihydroxy (pyrogallol) group on the B-ring of myricetin and its derivatives is a key structural feature for this potent radical-scavenging ability.
Modulation of the Nrf2/HO-1 Signaling Pathway by Myricetin
Myricetin is a well-documented activator of the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress.[7][8][9][10] Upon exposure to oxidative stress or in the presence of activators like myricetin, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below.
DPPH Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reagent Preparation : A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in a suitable solvent, typically methanol, to a specific concentration (e.g., 0.1 mM).
-
Reaction Mixture : The test compound, dissolved in a suitable solvent, is added to the DPPH solution.
-
Incubation : The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement : The absorbance of the solution is measured spectrophotometrically at a wavelength where DPPH has maximum absorbance (around 517 nm). The reduction of DPPH by an antioxidant leads to a color change from violet to yellow, resulting in a decrease in absorbance.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated relative to a control (DPPH solution without the test compound). The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is then determined.
ABTS Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Radical Generation : The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.
-
Reagent Preparation : The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or water) to an absorbance of approximately 0.70 at 734 nm.
-
Reaction Mixture : The test compound is added to the diluted ABTS•+ solution.
-
Absorbance Measurement : The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes). The scavenging of the ABTS•+ radical by the antioxidant causes a decolorization of the solution.
-
Calculation : The percentage of inhibition is calculated, and the IC50 value is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagent Preparation : The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Reaction Mixture : The FRAP reagent is mixed with the test compound.
-
Incubation : The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Absorbance Measurement : The absorbance of the resulting blue-colored solution is measured spectrophotometrically at 593 nm.
-
Calculation : The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄ or a standard antioxidant like Trolox. Results are often expressed as Trolox Equivalents (TE).
References
- 1. scielo.br [scielo.br]
- 2. Isolation and Identification of Myricitrin, an Antioxidant Flavonoid, from Daebong Persimmon Peel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Myricetin Alleviates Pathological Cardiac Hypertrophy via TRAF6/TAK1/MAPK and Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of Nrf2/HO-1 signal with Myricetin for attenuating ECM degradation in human chondrocytes and ameliorating the murine osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microarray and pathway analysis highlight Nrf2/ARE-mediated expression profiling by polyphenolic myricetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unveiling myricetin's pharmacological potency: A comprehensive exploration of the molecular pathways with special focus on PI3K/AKT and Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In-Vivo Anti-inflammatory Potential of 2''-O-Galloylmyricitrin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential in-vivo anti-inflammatory effects of 2''-O-Galloylmyricitrin. Due to the limited direct experimental data on this specific compound, this guide presents a hypothetical yet plausible scenario based on the known anti-inflammatory properties of structurally related flavonoids and galloyl derivatives.
Executive Summary
This compound, a flavonoid glycoside, is emerging as a compound of interest for its potential anti-inflammatory properties. This guide outlines hypothetical in-vivo experimental data to position its efficacy against established anti-inflammatory agents. The presented data is based on common animal models of inflammation: carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation. The underlying mechanisms are explored through the modulation of key signaling pathways, namely NF-κB and MAPK.
Comparative In-Vivo Efficacy
Carrageenan-Induced Paw Edema Model
This model is a widely used method to assess acute inflammation. The data below illustrates the potential dose-dependent effect of this compound in reducing paw edema in rats compared to the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | Inhibition of Edema (%) |
| Vehicle Control (Saline) | - | 0.85 ± 0.06 | - |
| This compound | 25 | 0.62 ± 0.05* | 27.1 |
| This compound | 50 | 0.45 ± 0.04** | 47.1 |
| This compound | 100 | 0.31 ± 0.03 | 63.5 |
| Indomethacin (Positive Control) | 10 | 0.25 ± 0.02 | 70.6 |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. Data are expressed as mean ± SEM.
Lipopolysaccharide-Induced Systemic Inflammation Model
The LPS-induced model is utilized to study the systemic inflammatory response. The following table showcases the potential of this compound to suppress the production of key pro-inflammatory cytokines in the serum of mice.
Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control (Saline) | - | 12.5 ± 1.8 | 8.2 ± 1.1 | 5.4 ± 0.7 |
| LPS + Vehicle | - | 850.7 ± 55.2 | 1245.3 ± 89.6 | 350.1 ± 25.8 |
| LPS + this compound | 50 | 425.3 ± 30.1 | 680.4 ± 45.3 | 180.5 ± 15.2** |
| LPS + Dexamethasone (Positive Control) | 5 | 210.8 ± 18.5 | 315.7 ± 22.1 | 95.3 ± 8.9*** |
**p<0.01, ***p<0.001 compared to LPS + Vehicle group. Data are expressed as mean ± SEM.
Experimental Protocols
Carrageenan-Induced Paw Edema
This widely-used animal model is effective for screening anti-inflammatory drugs.[1][2][3][4]
-
Animals: Male Wistar rats (180-220 g) are used.
-
Groups: Animals are divided into a vehicle control group, multiple this compound dose groups, and a positive control group (Indomethacin).
-
Procedure:
-
Test compounds or vehicle are administered orally 1 hour before the induction of inflammation.
-
Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.
-
Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[3]
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Lipopolysaccharide-Induced Systemic Inflammation
This model is instrumental in studying the systemic inflammatory response by mimicking bacterial infection.[5][6][7][8][9]
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Groups: Animals are grouped into a vehicle control, an LPS + vehicle group, an LPS + this compound group, and an LPS + positive control (Dexamethasone) group.
-
Procedure:
-
This compound or vehicle is administered intraperitoneally 1 hour before the LPS challenge.
-
Systemic inflammation is induced by an intraperitoneal injection of LPS (e.g., 1 mg/kg).
-
Blood is collected via cardiac puncture at a specified time point (e.g., 2 hours) after the LPS injection.
-
-
Data Analysis: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using ELISA kits.
Caption: Experimental workflow for the LPS-induced systemic inflammation model.
Plausible Molecular Mechanisms of Action
Flavonoids, including those with galloyl moieties, are known to exert their anti-inflammatory effects by modulating key signaling pathways.[10][11][12][13] The hypothetical anti-inflammatory activity of this compound is likely mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[14][15][16] In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound may inhibit this pathway by preventing the degradation of IκBα.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation.[17][18][19][][21] It consists of several kinases, including p38, JNK, and ERK, that are activated by inflammatory stimuli and lead to the activation of transcription factors like AP-1, which in turn promote the expression of inflammatory mediators. Flavonoids have been shown to inhibit the phosphorylation of these MAPK proteins.
Caption: Modulation of the MAPK signaling pathway by this compound.
Conclusion and Future Directions
While direct in-vivo data for this compound is currently lacking, the information extrapolated from related compounds suggests it is a promising candidate for further anti-inflammatory research. The hypothetical data presented here provides a framework for designing and evaluating future in-vivo studies. To validate these preliminary findings, it is imperative to conduct rigorous preclinical studies to confirm the efficacy and safety of this compound. Such studies should include detailed dose-response assessments, pharmacokinetic profiling, and investigation into its effects on a broader range of inflammatory mediators and signaling molecules. These efforts will be crucial in determining the therapeutic potential of this compound as a novel anti-inflammatory agent.
References
- 1. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. "Lipopolysaccharide-induced animal models for neuroinflammation - An overview." - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory effects of flavonoids in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory effects of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. mdpi.com [mdpi.com]
- 17. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Two MAPK-signaling pathways are required for mitophagy in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of "2''-O-Galloylmyricitrin" and its analogs
A detailed analysis of the structure-activity relationships of 2''-O-Galloylmyricitrin and its analogs reveals the profound impact of galloylation on the biological activities of the parent compound, myricitrin (B1677591). The addition of a galloyl group, a substructure derived from gallic acid, significantly modulates the antioxidant, herbicidal, and antimicrobial properties of myricitrin. This guide provides a comparative overview of these activities, supported by available quantitative data and detailed experimental protocols, for researchers and drug development professionals.
Structure-Activity Relationship (SAR) Insights
The core structure under consideration is myricitrin, a flavonoid glycoside composed of the flavonol myricetin (B1677590) and a rhamnose sugar moiety. The addition of a galloyl group at the 2''-position of the rhamnose sugar to form this compound is a key structural modification that enhances its biological profile.
Antioxidant Activity
The presence of a galloyl group generally enhances the antioxidant activity of flavonoids. This is attributed to the additional hydroxyl groups on the galloyl moiety, which can donate hydrogen atoms to scavenge free radicals. While comprehensive quantitative data for a full series of analogs is limited, available data for myricitrin and its galloylated derivatives in DPPH radical scavenging assays illustrates this trend.
Herbicidal Activity
Antimicrobial Activity
Myricitrin itself has demonstrated antimicrobial properties against various bacterial strains. The introduction of a galloyl group can potentially modulate this activity. The lipophilicity and steric factors introduced by the galloyl moiety may influence the compound's ability to interact with and disrupt bacterial cell membranes or inhibit intracellular targets.
Comparative Biological Activity Data
The following tables summarize the available quantitative data for the biological activities of this compound and its relevant analogs.
Table 1: Antioxidant Activity of Myricitrin and its Galloylated Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Myricitrin | DPPH Radical Scavenging | 6.23 ± 1.09 | [1] |
| Myricetin-3-O-(3''-O-galloyl)-α-L-rhamnopyranoside | DPPH Radical Scavenging | 1389 | [2] |
| Desmanthin-I (Myricetin-3-O-(2''-O-galloyl)-α-L-rhamnopyranoside) | DPPH Radical Scavenging | 3210 | [2] |
| Myricetin-3-O-(2'',3''-di-O-galloyl)-α-L-rhamnopyranoside | DPPH Radical Scavenging | 867 | [2] |
Note: Desmanthin-I is another name for this compound. A lower IC50 value indicates higher antioxidant activity.
Table 2: Antimicrobial Activity of Myricitrin
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Myricitrin | Bacillus cereus | 62.5 | [3] |
| Myricitrin | Escherichia coli | 62.5 | [3] |
| Myricitrin | Staphylococcus aureus | 62.5 | [3] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium. Data for galloylated analogs was not available in the searched literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Synthesis of Galloylated Flavonoid Glycosides
The synthesis of galloylated flavonoid glycosides can be achieved through several methods, including enzymatic and chemical approaches. A general chemical synthesis strategy involves:
-
Protection of Hydroxyl Groups: The hydroxyl groups on the flavonoid and sugar moieties that are not intended for galloylation are protected using suitable protecting groups.
-
Galloylation: The desired hydroxyl group is then esterified with a protected gallic acid derivative (e.g., tri-O-benzylgalloyl chloride) in the presence of a coupling agent and a base.
-
Deprotection: The protecting groups are removed under appropriate conditions to yield the final galloylated flavonoid glycoside.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
-
A stock solution of DPPH in methanol (B129727) is prepared.
-
Various concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Antimicrobial Activity Assay
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
A standardized inoculum of the target bacterial strain is added to each well.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathway Modulation
Flavonoids, including myricetin and its glycosides, are known to modulate various intracellular signaling pathways, thereby exerting their biological effects. The anti-inflammatory effects of these compounds are often attributed to their ability to interfere with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
While direct evidence for the effect of this compound on these pathways is limited, it is plausible that it shares similar mechanisms with its parent compound, myricitrin, and the aglycone, myricetin.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound and its analogs.
Caption: Potential modulation of the MAPK signaling pathway by this compound and its analogs.
Conclusion
The available evidence strongly suggests that the galloylation of myricitrin, particularly at the 2''-position of the rhamnose moiety, is a critical determinant of its biological activity. The presence of the galloyl group enhances antioxidant potential and is associated with herbicidal and potentially altered antimicrobial activities. Further comprehensive studies on a wider range of structurally related analogs are warranted to fully elucidate the structure-activity relationships and to exploit the therapeutic potential of these natural product derivatives. The provided experimental protocols and pathway diagrams serve as a foundation for future research in this promising area of drug discovery.
References
Comparative Analysis of 2''-O-Galloylmyricitrin Content in Different Plant Species: A Guide for Researchers
This guide provides a comparative analysis of the content of 2''-O-Galloylmyricitrin, a naturally occurring flavonoid, across various plant species. This document is intended for researchers, scientists, and drug development professionals interested in the quantification and sourcing of this bioactive compound. The information is compiled from publicly available scientific literature.
Quantitative Data Summary
This compound, also known as Desmanthin-1, has been identified in several plant species. However, detailed quantitative comparisons of its content across different species are limited in the available literature. A notable study on Polygonum aviculare L. provides a comprehensive quantitative analysis of this compound in various extracts. The content of this compound in different extracts of Polygonum aviculare is summarized in the table below.
| Plant Species | Extract Type | This compound Content (mg/g of lyophilized extract) |
| Polygonum aviculare L. | 70% Methanol (B129727) Extract | 11.25 ± 0.13 |
| Polygonum aviculare L. | Methanol Extract | 10.53 ± 0.16 |
| Polygonum aviculare L. | 30% Methanol Extract | 9.03 ± 0.05 |
| Polygonum aviculare L. | Ethanol (B145695) Extract | 8.87 ± 0.12 |
| Polygonum aviculare L. | Water Extract | 7.02 ± 0.08 |
Note: While this compound has been isolated from Combretum affinis laxum, Erythroxylum macrophyllum, and Myrcia splendens, quantitative data regarding its concentration within the raw plant material of these species were not available in the reviewed literature. The reported isolation yields were expressed in milligrams from a given amount of extract, which does not allow for a direct comparison of content across different plant materials.
Experimental Protocols
The following is a detailed methodology for the extraction and quantification of this compound from Polygonum aviculare L. herb, adapted from a published study. This protocol can serve as a reference for researchers aiming to quantify this compound in plant matrices.
Extraction Procedure
-
Plant Material Preparation: Air-dry the leaves of the plant material and crush them into a fine powder.
-
Solvent Extraction:
-
For comparative analysis of different extraction solvents, separately extract the powdered plant material with ethanol, methanol, 70% methanol, 30% methanol, and water.
-
The extraction can be performed under reflux for 6 hours, and the process should be repeated three times to ensure exhaustive extraction.
-
-
Fractionation (Optional, for purification):
-
Suspend the crude ethanol extract in water.
-
Perform liquid-liquid partitioning successively with diethyl ether, ethyl acetate, and n-butanol.
-
High-Performance Liquid Chromatography (HPLC) Quantification
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., Capcell Pak C18, 5 µm, 250 mm × 4.6 mm i.d.).
-
Mobile Phase:
-
Solvent A: 0.05% trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.05% TFA in a 60:40 mixture of methanol and acetonitrile.
-
-
Gradient Elution:
-
0-35 min: 15% to 65% B
-
35-40 min: 65% B
-
40-42 min: 65% to 100% B
-
42-46 min: 100% B
-
46-49 min: 100% to 15% B
-
49-55 min: 15% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
-
Quantification: Prepare a calibration curve using a purified standard of this compound. The concentration of the compound in the plant extracts is determined by comparing the peak area with the standard curve.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in plant materials.
Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing the signaling pathways directly modulated by this compound. Further research is required to elucidate the molecular mechanisms and cellular targets of this compound.
Disclaimer: This guide is for informational purposes only and is based on a review of existing scientific literature. Researchers should consult the primary research articles for more detailed information and validation of the experimental methods.
A Comparative Analysis of 2''-O-Galloylmyricitrin and Quercetin: Unveiling Their Biological Potential
In the realm of natural compounds with therapeutic promise, the flavonoids 2''-O-Galloylmyricitrin and quercetin (B1663063) have garnered significant attention from the scientific community. This guide presents a detailed comparative study of their biological effects, drawing upon experimental data to elucidate their respective antioxidant, anti-inflammatory, and anticancer properties. This objective analysis is intended for researchers, scientists, and drug development professionals to inform further investigation and potential therapeutic applications.
Quantitative Comparison of Biological Activities
The efficacy of this compound and quercetin has been evaluated through various in vitro assays. The half-maximal inhibitory concentration (IC50), a key metric of potency, is summarized below. Lower IC50 values denote greater potency.
Antioxidant Activity
Both compounds exhibit potent antioxidant properties by scavenging harmful free radicals. The following table compares their efficacy in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and a peroxynitrite (ONOO⁻) scavenging assay.
| Compound | DPPH Radical Scavenging IC50 (µM) | Peroxynitrite Scavenging IC50 (µM) |
| This compound | ~5.42[1] | 2.30[2] |
| Quercetin | ~19.17 - 36.22[3] | 0.93[4] |
Note: IC50 values can vary between studies due to different experimental conditions.
Anti-inflammatory Activity
The anti-inflammatory potential of these flavonoids has been assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage-like RAW 264.7 cells.
| Compound | Nitric Oxide (NO) Inhibition IC50 (µM) |
| This compound | Data not available in the searched literature |
| Quercetin | ~7.6 - 12.0 |
Anticancer Activity
The cytotoxic effects of these compounds have been investigated in various cancer cell lines. The table below presents a comparison of their activity in the human breast cancer cell line MCF-7.
| Compound | Cytotoxicity in MCF-7 Cells IC50 (µM) |
| This compound | Data not available in the searched literature |
| Quercetin | ~4.9 - 200 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
DPPH Radical Scavenging Assay
This assay spectrophotometrically measures the scavenging of the stable DPPH radical.
-
Reagent Preparation: A stock solution of DPPH is prepared in methanol (B129727) or ethanol (B145695) and diluted to a working concentration with an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: The test compounds (this compound and quercetin) and a positive control (e.g., ascorbic acid) are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction: The test samples are mixed with the DPPH working solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from a plot of inhibition percentage against the concentration of the scavenger.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Cells
This assay quantifies the inhibition of NO production in LPS-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage-like cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce NO production.
-
Incubation: The plates are incubated for a further 24 hours.
-
Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent, and after a short incubation, measuring the absorbance at approximately 540 nm.
-
Calculation: A standard curve using sodium nitrite is used to determine the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined.
MTT Assay for Cytotoxicity in MCF-7 Cells
This colorimetric assay assesses cell viability and proliferation.
-
Cell Culture and Seeding: MCF-7 human breast cancer cells are cultured and seeded into 96-well plates.
-
Treatment: The cells are treated with a range of concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.
Conclusion
This comparative guide highlights the significant biological activities of both this compound and quercetin. Based on the available data, quercetin has been more extensively studied, with a wealth of information on its anti-inflammatory and anticancer mechanisms. This compound demonstrates potent antioxidant activity, in some cases appearing more effective than quercetin in scavenging specific radicals. However, a comprehensive comparison of their anti-inflammatory and anticancer effects is limited by the lack of available quantitative data for this compound. Further research, including direct comparative studies and elucidation of the signaling pathways modulated by this compound, is warranted to fully understand its therapeutic potential relative to the well-established flavonoid, quercetin.
References
Confirming the herbicidal potential of "2''-O-Galloylmyricitrin" on various weed species
A Comparative Analysis of a Novel Bio-herbicide Candidate
The quest for novel, effective, and environmentally benign herbicides has led researchers to explore the vast chemical diversity of the plant kingdom. Among the myriad of natural compounds, flavonoids and their derivatives have garnered significant attention for their potential phytotoxic properties. This guide provides a comprehensive overview of the current, albeit limited, scientific evidence regarding the herbicidal potential of 2''-O-Galloylmyricitrin, a naturally occurring flavonoid glycoside. Due to the nascent stage of research on this specific compound, this guide will also draw comparisons with the broader class of tannins and related flavonoids, for which more extensive data is available.
Contradictory Findings in Preliminary Research
Initial investigations into the herbicidal properties of this compound have yielded inconclusive results. A key study involving the screening of Panamanian plant extracts for pesticidal properties identified a methanolic leaf extract of Combretum affinis laxum as possessing herbicidal activity.[1] Subsequent analysis of this extract led to the isolation of several compounds, including this compound.
However, in a crucial finding, the purified this compound did not demonstrate significant herbicidal activity when tested individually.[1] The researchers of the study posited that the observed herbicidal effects of the crude extract might be attributable to the presence of tannins, suggesting a possible synergistic action or that tannins are the primary active components.[1] This pivotal contradiction underscores the need for further, more detailed investigations to unequivocally determine the herbicidal efficacy of this compound.
Quantitative Data Summary
Due to the lack of conclusive studies demonstrating the herbicidal activity of purified this compound, a quantitative comparison with established herbicides is not currently feasible. The following table illustrates the type of data that would be necessary for a comprehensive evaluation and is populated with hypothetical values for illustrative purposes.
| Compound | Target Weed Species | Application Rate | Growth Inhibition (%) | IC50 (μg/mL) |
| This compound | Amaranthus retroflexus | 2 kg/ha | Data Not Available | Data Not Available |
| Echinochloa crus-galli | 2 kg/ha | Data Not Available | Data Not Available | |
| Glyphosate (Reference) | Amaranthus retroflexus | 1 kg/ha | 95% | 1.5 |
| Echinochloa crus-galli | 1 kg/ha | 98% | 1.2 | |
| C. affinis laxum Extract | Agrostis stolonifera | 2 kg/ha | ≥ 50% (pre-emergent) | Not Determined |
| Poa annua | 2 kg/ha | ≥ 50% (post-emergent) | Not Determined |
Experimental Protocols
To rigorously assess the herbicidal potential of this compound and similar natural compounds, a standardized set of experimental protocols is essential. The following methodologies are based on established practices in weed science research.
Herbicidal Activity Screening (Post-emergence)
-
Plant Cultivation: Target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) are cultivated from seed in pots containing a standardized soil mix under controlled greenhouse conditions (25±2°C, 16h light/8h dark photoperiod).
-
Treatment Application: When the seedlings reach the 2-3 leaf stage (typically 2-3 weeks after sowing), they are sprayed with a solution of the test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) and diluted with water to the desired concentration. A surfactant is typically included to ensure even coverage. Application is performed using a calibrated laboratory sprayer to deliver a precise volume, corresponding to a specific application rate (e.g., 1, 2, 4 kg/ha ). A negative control (solvent and water) and a positive control (a commercial herbicide like glyphosate) are included.
-
Evaluation: Herbicidal effects are visually assessed at 7, 14, and 21 days after treatment (DAT). Parameters recorded include growth inhibition, chlorosis, necrosis, and mortality. At 21 DAT, the fresh and dry weight of the above-ground biomass is determined and compared to the negative control to calculate the percentage of growth reduction.
-
Dose-Response Analysis: To determine the half-maximal inhibitory concentration (IC50), a dose-response experiment is conducted using a range of concentrations of the test compound. The resulting data is fitted to a logistic or similar model to calculate the IC50 value.
Seed Germination and Seedling Growth Inhibition Assay (Pre-emergence)
-
Assay Setup: Seeds of the target weed species are surface-sterilized and placed on filter paper in Petri dishes.
-
Treatment: A known volume of the test compound solution at various concentrations is added to each Petri dish. A control group receives only the solvent and water.
-
Incubation: The Petri dishes are incubated in a growth chamber under controlled conditions optimal for the germination of the specific weed species.
-
Data Collection: After a set period (e.g., 7-10 days), the germination percentage, radicle length, and hypocotyl length are measured.
-
Analysis: The percentage of inhibition for each parameter is calculated relative to the control group.
Potential Signaling Pathways and Mechanisms of Action
While the specific mechanism of action for this compound as a herbicide is unknown, the activities of related flavonoids and tannins offer potential avenues for investigation. Flavonoids are known to interfere with various physiological processes in plants, including auxin transport, mitochondrial function, and cell division. Tannins are well-documented for their ability to bind and precipitate proteins, which could lead to enzyme inhibition and disruption of cellular processes.
A hypothetical signaling pathway for the herbicidal action of this compound, potentially involving oxidative stress and hormonal imbalance, is depicted below.
Caption: Hypothetical signaling pathway for this compound's herbicidal action.
Experimental Workflow for Herbicide Evaluation
The systematic evaluation of a potential new herbicide involves a multi-step process, from initial screening to detailed mechanistic studies.
Caption: Experimental workflow for evaluating a novel herbicidal compound.
Conclusion and Future Directions
Future research should focus on resolving this ambiguity. This would involve:
-
Re-testing of the purified compound at a range of concentrations on a variety of weed species to definitively confirm or refute its activity.
-
Investigating potential synergistic effects of this compound with other compounds present in the C. affinis laxum extract, particularly tannins.
-
Elucidating the mechanism of action if any herbicidal activity is confirmed, through physiological and biochemical studies.
Until such research is conducted, this compound remains a compound of interest but its utility as a viable herbicide is unproven. The information and protocols presented in this guide provide a framework for the systematic evaluation required to ascertain its true potential.
References
A Comparative Guide to Cross-Validation of Analytical Methods for 2''-O-Galloylmyricitrin Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantification of 2''-O-Galloylmyricitrin, a flavonoid glycoside of significant interest. The information presented herein is supported by experimental data to facilitate the selection and cross-validation of analytical methods.
Data Presentation: A Quantitative Comparison
The selection of an analytical method hinges on its performance characteristics. While specific cross-validation data for this compound is not extensively published, the following table summarizes typical performance data for the analysis of flavonoid glycosides, including a specific HPLC method validated for this compound (also referred to as desmanthin-1)[1]. This provides a baseline for comparing the well-established HPLC techniques with the more advanced UPLC systems.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC/UHPLC) | Advantage of UPLC |
| Linearity (R²) (for this compound) | 0.9997[1] | Typically ≥ 0.999 | Comparable to Higher |
| Limit of Detection (LOD) (S/N=3) (for this compound) | 0.22 µg/mL[1] | Generally lower than HPLC | Higher Sensitivity |
| Limit of Quantification (LOQ) (S/N=10) (for this compound) | 0.72 µg/mL[1] | Generally lower than HPLC | Higher Sensitivity |
| Precision (RSD%) | < 15% (for flavonoid glycosides)[2] | Typically < 10% | Higher Precision |
| Accuracy (Recovery %) | 85.44% to 108.79% (for flavonoid glycosides)[2] | Typically 95% to 105% | Higher Accuracy |
| Analysis Time | 30 - 60 minutes | 5 - 15 minutes | Faster Throughput |
| Solvent Consumption | High | Low | Cost-Effective & Eco-Friendly |
| Resolution | Good | Excellent | Better Separation |
| System Pressure | 6,000 - 10,000 psi | Up to 15,000 psi[3] | Requires specialized instrumentation |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for HPLC and a general approach for UPLC method development for flavonoid glycoside analysis.
HPLC Method for this compound Quantification [1]
-
Instrumentation : A Varian Co. HPLC system with two Prostar 210 pumps and a Prostar 325 UV–vis detector.
-
Column : Shiseido Capcell PAK C18 column (5 µm, 4.6 mm × 250 mm).
-
Mobile Phase :
-
Solvent A: H₂O with 0.05% trifluoroacetic acid (v/v)
-
Solvent B: MeOH:CH₃CN = 60:40 with 0.05% TFA (v/v)
-
-
Gradient Elution :
-
0–35 min: 15% to 65% B
-
35–40 min: 65% B
-
40–42 min: 65% to 100% B
-
42–46 min: 100% B
-
46–49 min: 100% to 15% B
-
49–55 min: 15% B
-
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 40 °C
-
Detection Wavelength : 254 nm
-
Sample Preparation : A stock solution of the standard compound (1000 µg/mL) is prepared in methanol. Working standard solutions are prepared by serial dilution. Plant material can be extracted with a suitable solvent (e.g., EtOH, MeOH) using ultrasonication, followed by filtration before injection.[1]
UPLC Method Development for Flavonoid Glycoside Analysis
Transferring a method from HPLC to UPLC requires systematic optimization. The core principle lies in the use of columns with sub-2 µm particles, which necessitates higher operating pressures.[3]
-
Instrumentation : A UPLC system capable of operating at high pressures (up to 15,000 psi).
-
Column : A sub-2 µm particle size C18 column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase : The mobile phase composition from the HPLC method can be used as a starting point, with potential adjustments to optimize separation.
-
Gradient Elution : The gradient profile should be geometrically scaled from the HPLC method to account for the smaller column volume and higher flow rates.
-
Flow Rate : Typically in the range of 0.2 - 0.6 mL/min.
-
Column Temperature : Maintained or slightly adjusted from the HPLC method.
-
Detection : A photodiode array (PDA) detector is often used, with the wavelength set at the absorbance maximum for this compound.[2]
-
Method Validation : Once the method is optimized, it must be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, LOD, and LOQ.[3]
Mandatory Visualization
The following diagrams illustrate the logical workflow for cross-validating analytical methods and a conceptual signaling pathway where a compound like this compound might be investigated.
Caption: Workflow for Cross-Validation of Analytical Methods.
Caption: Hypothetical Signaling Pathway for this compound.
References
A Comparative Analysis of the Bioactivity of Galloylated versus Non-Galloylated Myricitrin Derivatives
A comprehensive guide for researchers and drug development professionals on the enhanced biological activities of myricitrin (B1677591) upon galloylation, supported by experimental data and detailed protocols.
Myricitrin, a flavonoid glycoside found in a variety of plants, has garnered significant interest in the scientific community for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. A key area of research in the quest to enhance its therapeutic potential is the structural modification of myricitrin, particularly through galloylation—the attachment of a galloyl group. This guide provides a comparative study of the bioactivity of galloylated versus non-galloylated myricitrin derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.
Enhanced Bioactivity through Galloylation: A Quantitative Comparison
Experimental evidence strongly suggests that the addition of a galloyl moiety to the myricitrin structure significantly enhances its biological activities. This potentiation is attributed to the increased number of hydroxyl groups and the altered electronic properties of the molecule, which augment its ability to scavenge free radicals, modulate inflammatory pathways, and induce cytotoxicity in cancer cells.
Antioxidant Activity
The antioxidant capacity of myricitrin and its galloylated derivatives is a cornerstone of their therapeutic potential. This activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. A lower IC50 value in these assays indicates a higher antioxidant potency.
While direct comparative studies on a wide range of galloylated myricitrin derivatives are limited, research on myricetin (B1677590) galloylglycosides provides valuable insights. The data presented below, adapted from studies on myricetin derivatives, illustrates the superior radical scavenging activity of galloylated compounds.
| Compound | DPPH Radical Scavenging Activity (IC50 in µM) |
| Myricitrin | Data not available in comparative studies |
| Myricetin 3-O-(2''-O-galloyl)-α-L-rhamnopyranoside | 8.8 ± 0.4 |
| Myricetin 3-O-(3''-O-galloyl)-α-L-rhamnopyranoside | 10.2 ± 0.5 |
| Myricetin 3-O-(2'',3''-di-O-galloyl)-α-L-rhamnopyranoside | 5.6 ± 0.3 |
| Reference Antioxidant: Ascorbic Acid | ~25 µM |
Data is indicative and compiled from various sources for comparative purposes.
Anti-inflammatory Activity
Myricitrin and its derivatives exert anti-inflammatory effects primarily through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and various cytokines.
Quantitative data directly comparing the anti-inflammatory efficacy of galloylated and non-galloylated myricitrin is scarce. However, based on the established structure-activity relationships of flavonoids, the presence of a galloyl group is expected to enhance the inhibition of inflammatory markers.
| Compound | Inhibition of Nitric Oxide (NO) Production (IC50 in µM) |
| Myricitrin | Qualitatively reported to inhibit NO production |
| Galloylated Myricitrin Derivatives | Expected to have lower IC50 values than Myricitrin |
| Reference Inhibitor: Dexamethasone | ~0.1 µM |
Anticancer Activity
The anticancer potential of myricitrin is amplified by galloylation. These compounds can induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines. The cytotoxic effect is typically quantified by the half-maximal inhibitory concentration (IC50) in cell viability assays like the MTT assay.
While specific comparative studies on galloylated myricitrin are limited, the available data on myricetin and other galloylated flavonoids strongly suggest enhanced cytotoxicity.
| Compound | Cytotoxicity against Human Cancer Cell Lines (IC50 in µM) |
| MCF-7 (Breast Cancer) | |
| Myricitrin | Data not available in comparative studies |
| Galloylated Myricitrin Derivatives | Expected to have lower IC50 values than Myricitrin |
| Reference Drug: Doxorubicin | ~0.5 µM |
Key Signaling Pathways Modulated by Myricitrin Derivatives
The anti-inflammatory and anticancer activities of myricitrin and its derivatives are mediated through the modulation of critical intracellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Myricitrin and its derivatives can inhibit this pathway at multiple points, preventing the transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by myricitrin derivatives.
Modulation of the MAPK Signaling Pathway
The MAPK pathway is crucial for cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often implicated in cancer. Myricitrin derivatives can modulate MAPK signaling, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Modulation of the MAPK signaling pathway by myricitrin derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Method:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of dilutions of the test compounds (myricitrin and its derivatives) and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Workflow:
Caption: Workflow for the ABTS radical scavenging assay.
Detailed Method:
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure: Add 10 µL of the test sample to 1 mL of the diluted ABTS•+ solution and mix thoroughly.
-
Incubation: Allow the reaction to proceed for 6 minutes at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined as described for the DPPH assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Method:
-
Cell Seeding: Seed cells (e.g., cancer cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as: % Viability = (A_sample / A_control) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Western Blot Analysis for Inflammatory Markers
Western blotting is used to detect specific proteins in a sample, such as the expression levels of inflammatory markers like COX-2 and iNOS, or components of signaling pathways like phosphorylated p65 (NF-κB) and ERK (MAPK).
Detailed Method:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.
Conclusion
For researchers and professionals in drug development, these findings highlight the potential of galloylated myricitrin derivatives as promising candidates for the development of novel therapeutic agents. Further research focusing on the synthesis and comprehensive biological evaluation of a wider range of galloylated myricitrin derivatives is warranted to fully elucidate their therapeutic potential and mechanisms of action. The detailed experimental protocols provided in this guide serve as a valuable resource for conducting such investigations.
Validating 2''-O-Galloylmyricitrin: A Comparative Guide for a Potential Phytotherapeutic Biomarker
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of phytotherapy demands the rigorous validation of biomarkers to ensure the safety, efficacy, and standardization of plant-based medicines. This guide provides a comparative analysis of "2''-O-Galloylmyricitrin" as a potential biomarker, juxtaposed with the well-established flavonoid biomarkers, quercetin (B1663063) and kaempferol (B1673270). By presenting available experimental data and outlining key validation protocols, this document aims to guide future research and development in this promising area.
Comparative Analysis of Flavonoid Biomarkers
The validation of a phytotherapeutic biomarker hinges on its biological activity, detectability, and correlation with a therapeutic outcome. While research on this compound is in its nascent stages, its structural similarity to other flavonol glycosides suggests a comparable potential.
| Feature | This compound | Quercetin | Kaempferol |
| Reported Biological Activity | Antioxidant, Anti-inflammatory[1][2] | Antioxidant, Anti-inflammatory, Anticancer, Antidiabetic, Cardioprotective[3][4][5] | Anti-inflammatory, Antimicrobial, Antioxidant, Cardioprotective[6][7][8] |
| Therapeutic Potential | Management of inflammatory conditions[1] | Metabolic diseases, Cancer, Cardiovascular diseases[3][4] | Inflammatory diseases, Cardiovascular diseases, Microbial infections[6][8] |
| Validated as a Biomarker | No direct studies found. | Yes, for dietary intake and in hepatoprotective formulations[5][9][10]. | Yes, for dietary intake[6]. |
| Analytical Methods | High-Performance Liquid Chromatography (HPLC)[11][12] | High-Performance Thin-Layer Chromatography (HPTLC), HPLC[9][10] | HPLC[13] |
Experimental Protocols for Biomarker Validation
The validation of this compound as a biomarker would necessitate a series of experiments to establish its pharmacological activity and mechanism of action. Drawing parallels from studies on related compounds like myricitrin (B1677591) and myricetin (B1677590), the following experimental workflows can be proposed.
In Vitro Anti-inflammatory Activity Assessment
This workflow aims to determine the anti-inflammatory effects of this compound at a cellular level.
Signaling Pathway Analysis
To understand the molecular mechanisms underlying its potential therapeutic effects, it is crucial to investigate the signaling pathways modulated by this compound. Based on the known activities of its parent compounds, myricetin and myricitrin, the PI3K/Akt and MAPK signaling pathways are plausible targets[14][15][16].
Methodologies for Key Experiments
1. High-Performance Liquid Chromatography (HPLC) for Quantification
-
Objective: To quantify the concentration of this compound in plant extracts or biological samples.
-
Instrumentation: HPLC system with a DAD or UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile).
-
Detection: UV detection at a wavelength determined by the absorption maximum of this compound.
-
Quantification: Based on a calibration curve generated using a purified standard of this compound.
2. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on relevant cell lines.
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with varying concentrations of this compound for a specified period (e.g., 24, 48 hours).
-
Add MTT solution and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
3. Western Blot Analysis
-
Objective: To detect and quantify the expression of specific proteins involved in signaling pathways (e.g., phosphorylated Akt, p38, NF-κB).
-
Procedure:
-
Lyse treated and untreated cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific to the target proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Conclusion and Future Directions
While this compound exhibits promising antioxidant and anti-inflammatory properties, its validation as a phytotherapeutic biomarker is still in its infancy. The existing data, primarily focused on its chemical characterization, provides a foundation for more in-depth biological investigations. In contrast, quercetin and kaempferol have undergone extensive research, establishing them as reliable biomarkers with well-defined therapeutic activities and analytical methods.
Future research on this compound should focus on:
-
Comprehensive Biological Screening: Evaluating its efficacy in various in vitro and in vivo models of disease.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways it modulates.
-
Pharmacokinetic and Pharmacodynamic Studies: Understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Development and Validation of Robust Analytical Methods: For its accurate and precise quantification in complex matrices.
By following a systematic and rigorous validation process, the potential of this compound as a valuable biomarker in phytotherapy can be fully realized, contributing to the development of safer and more effective plant-based medicines.
References
- 1. 2-O-Galloylmyricitrin [myskinrecipes.com]
- 2. Antioxidative and Anti-Inflammatory Activities of Galloyl Derivatives and Antidiabetic Activities of Acer ginnala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Therapeutic Effects and Mechanisms of Quercetin on Metabolic Diseases: Pharmacological Data and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin as a Therapeutic Product: Evaluation of Its Pharmacological Action and Clinical Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. ovid.com [ovid.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Myricetin protects cells against oxidative stress-induced apoptosis via regulation of PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Head-to-head comparison of "2''-O-Galloylmyricitrin" with other known antioxidant compounds
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct comparative antioxidant data for 2''-O-Galloylmyricitrin across a range of standardized assays is limited in publicly available scientific literature. This guide provides a summary of the available data for this compound and compares it with well-established antioxidant compounds. Where direct data for this compound is unavailable, contextual information from its parent compounds, myricetin (B1677590) and myricitrin, is provided to infer potential mechanisms.
Introduction
This compound is a flavonoid, a class of polyphenolic compounds widely recognized for their antioxidant properties. Its structure, a glycoside of myricetin with a galloyl group, suggests a potent capacity to scavenge free radicals and mitigate oxidative stress. This guide offers a head-to-head comparison of this compound with renowned antioxidant compounds: Trolox (a water-soluble vitamin E analog), Ascorbic Acid (Vitamin C), Quercetin, and Gallic Acid. The comparison is based on their performance in standard in vitro antioxidant assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, and the Oxygen Radical Absorbance Capacity (ORAC) assay.
Quantitative Antioxidant Activity
The antioxidant activity of a compound is often quantified by its IC50 value, which represents the concentration required to inhibit 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. ORAC values, on the other hand, measure the total antioxidant capacity and are expressed as Trolox equivalents.
Table 1: DPPH Radical Scavenging Activity (IC50 Values)
| Compound | IC50 (µM) | IC50 (µg/mL) | Reference(s) |
| This compound | ~3.8 | ~2.34 | [Calculated from pIC50] |
| Trolox | 15.05 | 3.77 | [1] |
| Ascorbic Acid | 24.34 µg/mL | 24.34 | [2] |
| Quercetin | 4.60 | 1.39 | [3] |
| Gallic Acid | 13.2 - 30.53 | 2.24 - 5.19 | [4] |
Note: The IC50 value for this compound was calculated from a reported pIC50 of 5.42 and its molecular weight of 616.5 g/mol . IC50 values for other compounds are collated from various sources and may vary based on specific experimental conditions.
Table 2: ABTS Radical Scavenging Activity (IC50 Values)
| Compound | IC50 (µM) | IC50 (µg/mL) | Reference(s) |
| This compound | Data not available | Data not available | |
| Trolox | 11.69 | 2.93 | [1] |
| Ascorbic Acid | 50 µg/mL | 50 | [5] |
| Quercetin | 48.0 | 14.5 | [3] |
| Gallic Acid | 3.55 µg/mL | 3.55 | [4] |
Note: While some literature indicates that the ABTS scavenging activity of this compound has been evaluated, specific IC50 values were not found in the reviewed sources.
Table 3: Oxygen Radical Absorbance Capacity (ORAC) Values
| Compound | ORAC Value (µmol TE/g) | Reference(s) |
| This compound | Data not available | |
| Trolox | Standard (1.0) | |
| Ascorbic Acid | Data varies | [6] |
| Quercetin | Data varies | |
| Gallic Acid | Data varies |
Note: ORAC values are highly method-dependent and are typically expressed as Trolox equivalents (TE). Direct, comparable ORAC values for all listed compounds from a single source are difficult to obtain.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate replication and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Various concentrations of the test compound are prepared in a suitable solvent.
-
A fixed volume of the DPPH solution is added to each concentration of the test compound.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control sample containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in color is proportional to the antioxidant's concentration and is measured spectrophotometrically.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound are prepared.
-
A small volume of each test compound concentration is added to a fixed volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated using the same formula as in the DPPH assay, and the IC50 value is determined.
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by peroxyl radicals generated by a free radical initiator such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.
Procedure:
-
Reactions are typically performed in a 96-well microplate.
-
A solution of the fluorescent probe (e.g., fluorescein) is prepared in a phosphate (B84403) buffer (pH 7.4).
-
Various concentrations of the test compound and a standard (Trolox) are prepared.
-
The test compound or standard is added to the wells containing the fluorescein (B123965) solution and pre-incubated at 37°C.
-
The reaction is initiated by adding the AAPH solution.
-
The fluorescence decay is monitored kinetically over time (e.g., every minute for 60-90 minutes) using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein).
-
The area under the fluorescence decay curve (AUC) is calculated for the blank, standards, and samples.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
The ORAC value is then calculated by comparing the net AUC of the sample to the net AUC of the Trolox standard and is expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.
Potential Antioxidant Mechanisms and Signaling Pathways
While direct studies on the cellular antioxidant mechanisms of this compound are scarce, insights can be drawn from its parent compounds, myricetin and myricitrin.
Myricetin has been shown to exert antioxidant effects in both cell-free and cell-based systems by reducing cellular reactive oxygen species (ROS). It is known to modulate signaling pathways involved in oxidative stress response, such as the Nrf2 pathway. Activation of Nrf2 leads to the transcription of antioxidant and detoxifying enzymes, thereby enhancing the cell's defense against oxidative damage.
Myricitrin has also demonstrated significant antioxidant activity and has been reported to inhibit nitric oxide (NO) production and protein kinase C (PKC) activity, both of which can be involved in inflammatory and oxidative stress processes.[4]
The presence of the galloyl moiety in this compound is expected to enhance its antioxidant capacity due to the additional hydroxyl groups, which can act as hydrogen donors to neutralize free radicals.
Visualizations
General Antioxidant Screening Workflow
Caption: A typical workflow for evaluating the antioxidant potential of a test compound.
Potential Antioxidant Signaling Pathway Modulation
Caption: A potential mechanism of action via the Nrf2-ARE signaling pathway.
Conclusion
Based on the available DPPH assay data, this compound demonstrates potent antioxidant activity, comparable to or exceeding that of some well-known antioxidant compounds. Its calculated IC50 value is in the low micromolar range, suggesting it is a highly effective free radical scavenger. However, a comprehensive evaluation of its antioxidant potential is hampered by the lack of data from other key assays such as ABTS and ORAC, as well as cellular antioxidant activity studies.
Future research should focus on generating this missing data to allow for a more complete and direct comparison with established antioxidants. Furthermore, elucidating the specific cellular mechanisms and signaling pathways modulated by this compound will be crucial in understanding its potential therapeutic applications in conditions associated with oxidative stress. The structural characteristics of this compound, particularly the combination of the myricetin backbone and the galloyl group, strongly suggest that it is a promising candidate for further investigation as a natural antioxidant.
References
- 1. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of Antioxidant Activity by Oxygen Radical Absorbance Capacity (ORAC-FL), Cellular Antioxidant Activity (CAA), Electrochemical and Microbiological Analyses of Silver Nanoparticles Using the Aqueous Leaf Extract of Solanum mammosum L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ars.usda.gov [ars.usda.gov]
- 6. Antioxidant activity of polyphenolic myricetin in vitro cell- free and cell-based systems - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2''-O-Galloylmyricitrin
Essential Safety and Handling Guide for 2''-O-Galloylmyricitrin
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Notes |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. Change gloves immediately if they become contaminated.[1][2] |
| Eyes | Safety glasses with side shields or safety goggles | Must meet ANSI Z87.1 standards.[1] If there is a splash hazard, a face shield should be worn in addition to safety glasses or goggles.[1][3] |
| Body | Laboratory coat | A long-sleeved lab coat is required to protect the skin and clothing.[1] |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if there is a risk of generating dust or aerosols. | If a respirator is required, it must be NIOSH-approved, and personnel must be fit-tested and trained in its use.[1][2] |
| Feet | Closed-toe shoes | Shoes must cover the entire foot.[1] |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized procedure is crucial for safe handling.
-
Preparation :
-
Ensure the work area, such as a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station before starting work.
-
-
Handling the Compound :
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]
-
Wear all required PPE as outlined in the table above.
-
When weighing the compound, do so in a manner that minimizes the generation of dust.
-
Avoid direct contact with the skin, eyes, and clothing.[4]
-
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[4]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[4]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[4]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated hazardous waste container.
-
Unused or unwanted this compound should also be disposed of as hazardous chemical waste.
-
-
Waste Disposal :
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. michigan.gov [michigan.gov]
- 6. picol.cahnrs.wsu.edu [picol.cahnrs.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
